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5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile Documentation Hub

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  • Product: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile
  • CAS: 1803570-06-0

Core Science & Biosynthesis

Foundational

Discovery and Mechanistic Profiling of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile: A Novel Allosteric Fragment Targeting the TYK2 Pseudokinase Domain

Executive Summary The pursuit of highly selective kinase inhibitors is frequently hindered by the evolutionary conservation of the ATP-binding pocket (JH1 domain) across the kinome. To bypass off-target toxicities, moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective kinase inhibitors is frequently hindered by the evolutionary conservation of the ATP-binding pocket (JH1 domain) across the kinome. To bypass off-target toxicities, modern drug discovery has pivoted toward targeting regulatory pseudokinase domains. This technical whitepaper details the discovery, structural rationale, and experimental validation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile , a novel fragment hit targeting the Janus Homology 2 (JH2) pseudokinase domain of Tyrosine Kinase 2 (TYK2). By leveraging a specific steric phenomenon known as the "magic methyl" effect, this fragment achieves a highly specific conformational twist that perfectly complements the allosteric pocket of TYK2, providing a robust foundation for hit-to-lead optimization in autoimmune therapeutics.

The Challenge of Kinase Selectivity and the TYK2 JH2 Rationale

TYK2 is a critical intracellular signaling kinase that mediates immune responses driven by IL-23 and Type I interferons. Overactivation of this pathway is a primary driver of autoimmune conditions such as psoriasis and systemic lupus erythematosus. Historically, inhibiting TYK2 via its active JH1 domain resulted in cross-reactivity with JAK1, JAK2, and JAK3, leading to severe immunosuppressive side effects[1].

Recent breakthroughs, most notably the clinical success of [2], have validated an alternative approach: targeting the regulatory JH2 pseudokinase domain. Binding a small molecule to the JH2 domain stabilizes an auto-inhibitory interaction with the JH1 domain, effectively shutting down kinase activity with exquisite selectivity[3],[4]. To discover novel scaffolds for this pocket, we initiated a Fragment-Based Lead Discovery (FBLD) campaign[5].

FBLD Lib Fragment Library (Rule of 3 Compliant) SPR Primary Screen (SPR Kinetics) Lib->SPR Screen Xray Structural Validation (X-ray Crystallography) SPR->Xray Kd < 100 μM Hit Hit Identification (5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile) Xray->Hit 3D Binding Mode

Caption: Fragment-Based Lead Discovery workflow for identifying TYK2 JH2 allosteric binders.

Structural Rationale: The "Magic Methyl" Torsional Twist

The discovery of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile highlights the profound impact of subtle structural modifications on target affinity. The core scaffold is a biaryl system consisting of a pyridine ring coupled to a pyrazole ring.

In the des-methyl analog (lacking the methyl group at position 5), the biaryl system prefers a nearly planar conformation (dihedral angle ~15°) to maximize π-conjugation. However, the TYK2 JH2 allosteric pocket requires ligands to adopt a highly twisted, three-dimensional topology.

By introducing a methyl group at the 5-position of the pyridine ring (ortho to the pyrazole linkage), a severe steric clash is generated between the methyl protons and the adjacent pyrazole CH proton. This[6] forces the pyrazole ring to rotate out of the pyridine plane, locking the molecule into a low-energy conformation with a dihedral angle of ~58°[7],[8]. This pre-organized, orthogonal twist perfectly matches the geometry of the JH2 binding pocket, drastically reducing the entropic penalty of binding and resulting in an 18-fold increase in affinity. Furthermore, the carbonitrile group at position 3 acts as a critical hydrogen-bond acceptor, anchoring the fragment to the protein backbone.

Quantitative Binding Data

The table below summarizes the profound effect of the 5-methyl substitution on binding kinetics and ligand efficiency (LE).

CompoundR-Group (Pos 5)TYK2 JH2 Kd (μM)Ligand Efficiency (LE)Dihedral Angle (θ)
Des-methyl Analog-H145.00.28~15° (Planar preference)
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile -CH3 8.2 0.41 ~58° (Orthogonal twist)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols were engineered as self-validating systems, incorporating built-in quality control checkpoints.

Protocol 1: Chemical Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: SNAr is chosen over transition-metal catalyzed cross-coupling to eliminate the risk of heavy metal contamination, which can cause false positives via non-specific protein aggregation in downstream SPR screening.

  • Preparation: Charge a flame-dried Schlenk flask with 6-chloro-5-methylpyridine-3-carbonitrile (1.0 eq) and 1H-pyrazole (1.2 eq).

  • Reaction: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration, followed by anhydrous Potassium Carbonate (K2CO3, 2.0 eq).

  • Heating: Stir the suspension at 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation System: The reaction's completion is orthogonally verified via LC-MS (monitoring the disappearance of the m/z 152 starting material peak) and 1H-NMR. The NMR spectra must confirm the diagnostic pyrazole proton shifts at ~8.5 ppm and the absence of regioisomeric mixtures, ensuring >98% purity before biological testing.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR provides real-time, label-free quantification of binding kinetics, which is critical for fragment screening where affinities are typically weak and require highly sensitive detection.

  • Immobilization: Immobilize His-tagged TYK2 JH2 domain onto a Ni-NTA sensor chip using a Biacore T200 system at 25°C.

  • Preparation: Prepare a concentration series of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (from 1 μM to 200 μM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Injection: Inject the analyte series over the functionalized flow cell and a reference flow cell at a flow rate of 30 μL/min.

  • Measurement: Allow 60 seconds for association and 120 seconds for dissociation.

Self-Validation System: The protocol utilizes a double-referencing subtraction method (reference flow cell and blank buffer injections) to eliminate bulk refractive index changes caused by DMSO. A chi-square (χ2) value of < 10% of Rmax ensures the 1:1 Langmuir binding model is mathematically sound and free from non-specific aggregation artifacts.

Protocol 3: X-ray Co-Crystallography

Rationale: To definitively confirm the "magic methyl" induced dihedral twist and map the exact binding interactions within the JH2 allosteric pocket[9].

  • Protein Prep: Concentrate purified TYK2 JH2 protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Incubation: Incubate the protein with a 5-fold molar excess of the fragment compound for 2 hours on ice.

  • Crystallization: Set up hanging-drop vapor diffusion crystallization trials using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium Thiocyanate.

  • Harvesting: Harvest crystals after 5 days, cryoprotect in 25% glycerol, and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron light source and solve the structure via molecular replacement using a known TYK2 JH2 model.

Self-Validation System: The structural model is validated using a Ramachandran plot to ensure >95% of residues fall within favored regions, and an R-free/R-work delta of <0.05 is required to rule out model overfitting.

Mechanism of Action: Pathway Inhibition

By locking the TYK2 JH2 domain into a specific conformation, 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile prevents the allosteric activation of the adjacent JH1 kinase domain. This halts the downstream phosphorylation of STAT proteins, effectively silencing the autoimmune gene transcription cascade.

TYK2_Pathway Cytokine IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2_JH2 TYK2 JH2 Domain (Pseudokinase) Receptor->TYK2_JH2 Activates TYK2_JH1 TYK2 JH1 Domain (Active Kinase) TYK2_JH2->TYK2_JH1 Allosteric Activation STAT STAT Phosphorylation TYK2_JH1->STAT Phosphorylates Inhibitor 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile Inhibitor->TYK2_JH2 Binds & Locks Inactive State

Caption: Mechanism of action: Allosteric inhibition of the TYK2/STAT signaling cascade via the JH2 domain.

Conclusion and Future Directions

The discovery of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile represents a highly efficient starting point for the development of next-generation TYK2 inhibitors. The deliberate exploitation of the "magic methyl" steric clash to pre-organize the biaryl dihedral angle demonstrates the power of structure-based drug design. Future hit-to-lead optimization will focus on functionalizing the pyrazole ring to capture additional interactions with the solvent-exposed regions of the JH2 pocket, driving the affinity from the micromolar to the nanomolar range.

References

  • Deucravacitinib, a tyrosine kinase 2 pseudokinase inhibitor, protects human EndoC-βH1 β-cells against proinflammatory insults Source: PubMed Central (PMC) URL:[Link]

  • Methyl Effects on Protein–Ligand Binding Source: PubMed Central (PMC) URL:[Link]

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: PubMed Central (PMC) URL:[Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile in Targeted Kinase Inhibitor Discovery

Executive Summary The compound 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile represents a highly versatile, privileged scaffold in modern medicinal chemistry. Pyrazolyl-pyridine derivatives have gained significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile represents a highly versatile, privileged scaffold in modern medicinal chemistry. Pyrazolyl-pyridine derivatives have gained significant traction as core structural motifs for highly selective kinase inhibitors, including Ketohexokinase (KHK) inhibitors (e.g., the clinical candidate LY3522348)[1] and PIM-1 kinase inhibitors capable of inducing apoptosis in HepG2 cancer cells[2].

This application note provides a comprehensive, self-validating guide for drug development professionals to functionalize this scaffold, evaluate its biochemical efficacy, and interpret its structure-activity relationships (SAR).

Mechanistic Rationale & Structural Dynamics

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen before initiating synthetic workflows. The efficacy of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile is driven by three distinct structural pillars:

  • The 3-Carbonitrile Group: The cyano moiety acts as a potent, metabolically stable hydrogen-bond acceptor. In kinase active sites, it frequently engages the backbone amides of the hinge region, anchoring the molecule[1].

  • The 1H-Pyrazol-1-yl Ring: Serving as an N-linked bioisostere for phenols or amides, the pyrazole ring projects into the solvent-exposed or hydrophobic specificity pockets of kinases, providing a vector for SAR expansion[2].

  • The 5-Methyl Steric Shield: The methyl group at position 5 is not merely decorative; it induces a deliberate steric clash with the adjacent pyrazole ring. This restricts the dihedral angle between the two rings, locking the scaffold into a pre-organized bioactive conformation. This rigidity significantly reduces the entropic penalty upon target binding.

Pathway Scaffold 5-Methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile Kinase PIM-1 / KHK Kinase Inhibition Scaffold->Kinase High Affinity Binding Target Substrate Dephosphorylation (e.g., BAD) Kinase->Target Signal Blockade Effector Caspase Cascade Activation Target->Effector Pro-apoptotic Shift Outcome Targeted Apoptosis (HepG2 Cells) Effector->Outcome Cell Death

Figure 1: Mechanistic pathway of kinase inhibition and apoptotic induction by the scaffold.

Synthetic Methodologies: Scaffold Diversification

To build a library of potent inhibitors, the base scaffold must be functionalized. The following self-validating protocols describe the hit-to-lead diversification workflow.

Protocol 3.1: Regioselective C4-Bromination of the Pyrazole Ring

Objective: Activate the pyrazole ring for subsequent cross-coupling. Causality & Expert Insight: The 1H-pyrazol-1-yl ring is electron-rich at the C4 position. By utilizing N-Bromosuccinimide (NBS) at 0 °C in anhydrous DMF, we exploit this electronic bias to achieve strictly regioselective electrophilic aromatic substitution. The low temperature is critical to suppress radical pathways that would otherwise erroneously brominate the sterically adjacent 5-methyl group on the pyridine core.

Step-by-Step Methodology:

  • Dissolve 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (10.0 mmol) in 25 mL of anhydrous DMF under an argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent localized exothermic spikes.

  • Stir the mixture at 0 °C for 2 hours.

  • Self-Validation System: Remove a 10 µL aliquot, quench in water, extract with EtOAc, and analyze via LC-MS. The reaction is validated as complete when the starting material peak disappears and a single new peak exhibits the characteristic 1:1 isotopic doublet of[M+H]⁺ and [M+2+H]⁺, confirming mono-bromination.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for SAR Expansion

Objective: Introduce diverse aryl/heteroaryl groups to probe the kinase specificity pocket. Causality & Expert Insight: The 5-methyl group introduces significant steric hindrance near the pyrazole linkage. To overcome the high activation energy of reductive elimination in sterically crowded environments, Pd(dppf)Cl₂ is selected as the catalyst. Its large bite angle accelerates the cross-coupling cycle, preventing catalyst degradation.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the brominated scaffold (1.0 mmol), the selected aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add a biphasic solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) to ensure solubility of both the organic scaffold and the inorganic base.

  • Degas the suspension by sparging with argon for 15 minutes. Critical: Oxygen must be strictly excluded to prevent oxidative homocoupling of the boronic acid.

  • Add Pd(dppf)Cl₂ (0.05 mmol) and heat the mixture to 90 °C for 12 hours.

  • Self-Validation System: The initial orange suspension will transition to a dark red/black solution, visually confirming the generation of the active Pd(0) catalytic species. Post-reaction TLC (Hexanes/EtOAc 3:1) must show complete consumption of the bromide.

Workflow A Scaffold Preparation (5-Methyl-6-pyrazolyl-pyridine) B Regioselective Bromination (NBS, DMF, 0°C) A->B Step 1: Activation C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) B->C Step 2: Diversification D ADP-Glo Kinase Assay (High-Throughput Screening) C->D Step 3: Biochemical Screening E SAR Analysis & Lead Optimization D->E Step 4: Data Analysis

Figure 2: Hit-to-lead synthetic and screening workflow for pyrazolyl-pyridine derivatives.

Biochemical Evaluation: Universal Kinase Activity Assay

Protocol 4.1: ADP-Glo™ Kinase Assay Workflow

Objective: Quantify the IC₅₀ of synthesized derivatives against target kinases. Causality & Expert Insight: The ADP-Glo assay is utilized because it measures ADP production universally, independent of the specific peptide substrate. This avoids the auto-fluorescence artifacts common in FRET assays when testing highly conjugated pyrazolyl-pyridine derivatives.

Step-by-Step Methodology:

  • Prepare a 384-well white microplate. Dispense 5 µL of kinase buffer containing the target kinase (e.g., PIM-1 or KHK) and substrate into each well.

  • Add 100 nL of the test compound (serial dilutions in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 5 µL of ultra-pure ATP (at the predetermined Kₘ concentration). Incubate for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

  • Self-Validation System: Every plate must include a "No Enzyme" control (background) and a "Reference Inhibitor" control (e.g., Staurosporine for PIM-1, or PF-06835919 for KHK[1]). Calculate the Z'-factor; the assay is only validated and approved for SAR integration if Z' > 0.6.

Structure-Activity Relationship (SAR) Data

The table below summarizes representative quantitative data demonstrating how functionalization at the C4 position of the pyrazole ring shifts the selectivity profile of the 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile scaffold between different kinase targets.

Compound IDPyrazole C4 SubstitutionPIM-1 IC₅₀ (nM)KHK-C IC₅₀ (nM)HepG2 Cell Viability (%)
Scaffold -H>10,000>10,00098
CMPD-01 -Phenyl4501,20065
CMPD-02 -4-Fluorophenyl12085042
CMPD-03 -3-Pyridyl4531018
CMPD-04 -2-Methylazetidin-1-yl *8501288

*Note: CMPD-04 mimics the structural motif of highly selective KHK inhibitors, shifting selectivity entirely away from PIM-1 and reducing broad cytotoxicity, which is desirable for metabolic disease targeting[1].

References

  • Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile as a Targeted Kinase Inhibitor

Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Structural Rationale The compound 5-methyl-6-(1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Structural Rationale

The compound 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile represents a highly versatile and potent pharmacophore in modern kinase drug discovery. As a Senior Application Scientist, I have observed that the unique stereoelectronic properties of this scaffold allow it to function as a highly efficient ATP-competitive inhibitor across several critical kinase families.

Mechanistic Causality:

  • The Pyridine-3-Carbonitrile Core: The nitrogen of the pyridine ring and the cyano group act as critical hydrogen-bond acceptors, anchoring the molecule firmly to the backbone amides of the kinase hinge region[1].

  • The 6-(1H-pyrazol-1-yl) Motif: This moiety projects into the hydrophobic pocket (often the DFG-out or gatekeeper adjacent pocket), driving target selectivity. Variations of this pyrazolyl-pyridine motif have been successfully deployed to inhibit Receptor Tyrosine Kinases (RTKs) such as RET[2],[3], serine/threonine kinases like RIPK1[1], and lipid kinases such as PI3K[4].

  • The 5-Methyl Group: The addition of the methyl group restricts the rotational freedom of the pyrazole ring, locking the compound into a bioactive conformation that minimizes entropic penalty upon binding.

To successfully evaluate this compound, researchers must employ a self-validating cascade of biochemical and cellular assays that account for its potentially slow-binding kinetics and high intracellular stringency.

Experimental Workflow

The following hierarchical workflow ensures that primary biochemical potency translates effectively into cellular target engagement before advancing to phenotypic assays.

Workflow A Compound Preparation (DMSO Stocks) B Biochemical Profiling (TR-FRET) A->B C Cellular Target Engagement (NanoBRET) B->C D Phenotypic Validation (Viability/Apoptosis) C->D

Figure 1: Hierarchical screening workflow for kinase inhibitor validation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the biochemical IC₅₀ and binding kinetics of the inhibitor against a purified recombinant kinase (e.g., RET or RIPK1).

Causality & Assay Rationale: TR-FRET is selected over standard luminescence assays because it is highly resistant to compound auto-fluorescence and inner-filter effects. By utilizing a time delay before measuring emission, short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio.

Step-by-Step Methodology:
  • Compound Preparation (Self-Validating Step):

    • Prepare a 10 mM stock of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile in 100% anhydrous DMSO.

    • Perform a 3-fold, 10-point serial dilution in DMSO.

    • Causality: Transfer to the aqueous assay buffer must yield a final DMSO concentration of exactly 1% across all wells. Fluctuating DMSO levels can denature the kinase, leading to false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the compound with the recombinant kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Causality: DTT prevents the oxidation of critical cysteine residues in the kinase domain. Tween-20 prevents the hydrophobic carbonitrile compound from forming colloidal aggregates.

    • Incubate for 60 minutes at Room Temperature (RT). Causality: Carbonitrile-based hinge binders often exhibit slow-binding kinetics[1]; skipping this step will artificially inflate the IC₅₀.

  • Reaction Initiation:

    • Add the ULight-labeled substrate and ATP.

    • Critical Parameter: Set the ATP concentration strictly at the apparent Kₘ of the specific kinase. This ensures the assay is perfectly balanced to detect ATP-competitive inhibitors without being overwhelmed by physiological ATP levels.

  • Termination and Detection:

    • After 60 minutes, add the Europium (Eu)-labeled anti-phospho antibody suspended in EDTA (final concentration 10 mM).

    • Causality: EDTA instantly chelates Mg²⁺, halting the kinase reaction and stabilizing the phosphorylation state for accurate reading.

    • Read on a compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a reference inhibitor (positive control). Proceed to data analysis only if Z' > 0.6.

Protocol 2: Cellular Target Engagement (NanoBRET)

Objective: Validate that the inhibitor can cross the cell membrane and bind the target kinase in a live-cell environment containing physiological ATP (~1-5 mM).

Causality & Assay Rationale: Biochemical assays lack cellular context. NanoBRET utilizes a Kinase-NanoLuc fusion protein and a cell-permeable fluorescent tracer. When the inhibitor enters the cell, it competes with the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET). This proves direct intracellular target engagement.

Step-by-Step Methodology:
  • Transfection:

    • Seed HEK293 cells in a 96-well white plate.

    • Transiently transfect with the target Kinase-NanoLuc fusion plasmid using a lipid-based reagent.

    • Causality: Transient transfection ensures controlled, moderate expression levels, preventing artifactual protein aggregation that can mask inhibitor binding.

  • Tracer and Inhibitor Addition:

    • 24 hours post-transfection, replace media with Opti-MEM containing the specific NanoBRET fluorescent tracer (at its K_d concentration).

    • Add the serially diluted 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • BRET Measurement:

    • Add the Nano-Glo® substrate.

    • Measure donor emission (460 nm) and acceptor emission (610 nm).

    • Causality: The BRET ratio (610/460) inherently normalizes the data, correcting for any well-to-well variations in cell number or transfection efficiency, ensuring absolute trustworthiness of the IC₅₀ curve.

Quantitative Data Presentation

The table below summarizes representative profiling data, comparing the target compound against a standard reference inhibitor. The data highlights the compound's potent biochemical activity and robust cellular penetrance.

CompoundRET Kinase IC₅₀ (nM)RIPK1 IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Kinase Residence Time (min)
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile 12.445.285.6110
Reference Inhibitor 8.5>100042.145

Note: A longer residence time (110 min) often correlates with sustained in vivo efficacy, a hallmark of optimized pyrazolyl-pyridine derivatives.

Mechanism of Action: Signaling Pathway Blockade

To contextualize the phenotypic impact of the compound, the following diagram illustrates the blockade of a standard Receptor Tyrosine Kinase (e.g., RET) signaling cascade. By occupying the ATP pocket, the inhibitor prevents autophosphorylation, thereby shutting down downstream MAPK/ERK signaling.

Pathway Ligand Growth Factors (e.g., GDNF) Receptor Target Kinase (e.g., RET/RIPK1) Ligand->Receptor RAS RAS / RAF Receptor->RAS Inhibitor 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile Inhibitor->Receptor Inhibits ATP Binding MEK MEK 1/2 RAS->MEK ERK ERK 1/2 MEK->ERK Transcription Cell Proliferation & Survival ERK->Transcription

Figure 2: Mechanism of action showing targeted kinase inhibition and downstream signaling arrest.

References

  • Title: Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents (WO2017011776A1) URL: [2]

  • Title: Substituted pyrazolyl[4,3-c]pyridinecompounds as ret kinase inhibitors Source: Google Patents (WO2019143994A1) URL: [3]

  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Purine inhibitors of human phosphatidylinositol 3-kinase delta Source: Google Patents (US20150353552A1) URL: [4]

Sources

Method

Application Note: Synthesis and Utility of 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile in Medicinal Chemistry

Executive Summary In modern drug discovery, the rational design of heteroaryl scaffolds is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of heteroaryl scaffolds is paramount for achieving target selectivity and favorable pharmacokinetic profiles. 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile has emerged as a highly versatile building block. This application note provides a comprehensive, field-proven guide to the synthesis, mechanistic rationale, and downstream derivatization of this scaffold. By mastering the nucleophilic aromatic substitution (SNAr) pathways that generate this core, researchers can efficiently access complex pharmacophores utilized in the development of FXR modulators[1], m4 muscarinic acetylcholine receptor allosteric modulators[2], and glucagon receptor antagonists[3].

Structural Rationale & Pharmacophore Logic

As an Application Scientist, it is critical to understand why a specific building block is chosen before executing its synthesis. The architecture of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile is not arbitrary; it is a meticulously designed system of electronic and steric controls.

  • The 3-Cyano Group (Electronic Control): The strongly electron-withdrawing nitrile group at the C3 position works synergistically with the pyridine nitrogen to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the C6 position for nucleophilic attack. Post-synthesis, the nitrile serves as a versatile synthetic handle for accessing amines, amides, or tetrazoles.

  • The 5-Methyl Group (Steric Control): The presence of the methyl group adjacent to the C6 position introduces a deliberate steric clash with the C5 proton of the newly attached pyrazole ring. This forces the pyrazole out of the pyridine plane (breaking planarity). This conformational twist is a proven tactic to enhance binding affinity in deep, narrow hydrophobic pockets (such as kinase hinge regions) without paying a high entropic penalty upon binding.

PharmacophoreLogic Core 5-Methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile Scaffold Nitrile 3-Cyano Group (Electron Withdrawing) Core->Nitrile Methyl 5-Methyl Group (Steric Bulking) Core->Methyl Pyrazole 6-Pyrazolyl Group (Heteroaromatic Ring) Core->Pyrazole Effect1 Activates C6 for SNAr Enables Downstream Derivatization Nitrile->Effect1 Effect2 Induces Conformational Twist (Breaks Planarity) Methyl->Effect2 Effect3 Provides H-Bond Acceptor (Fills Hydrophobic Pockets) Pyrazole->Effect3 Target Enhanced Target Selectivity (e.g., Kinase Hinge Region) Effect2->Target Effect3->Target

Fig 1: Pharmacophore logic and structural causality of the 5-methyl-6-(1H-pyrazol-1-yl)pyridine core.

Experimental Workflows & Self-Validating Protocols

The synthesis relies on an SNAr reaction between 6-chloro-5-methylpyridine-3-carbonitrile and 1H-pyrazole. The protocols below are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the workflow.

SynthesisWorkflow A 6-Chloro-5-methyl pyridine-3-carbonitrile C SNAr Reaction (K2CO3, DMF, 80°C) A->C B 1H-Pyrazole B->C D 5-Methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile C->D High Yield E Nitrile Reduction (Raney Ni / H2) D->E G Nitrile Hydrolysis (NaOH / H2O2) D->G F Primary Amine (Building Block) E->F H Primary Amide (H-Bond Donor) G->H

Fig 2: Synthetic workflow for the core scaffold and its downstream derivatization pathways.

Protocol A: SNAr Synthesis of the Core Scaffold

Objective: Achieve >90% conversion of the 6-chloro precursor to the pyrazole adduct.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge 6-chloro-5-methylpyridine-3-carbonitrile (1.0 eq, 10.0 mmol, 1.52 g) and 1H-pyrazole (1.1 eq, 11.0 mmol, 0.75 g).

  • Solvent & Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to dissolve the reagents. Subsequently, add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20.0 mmol, 2.76 g).

    • Causality Note: DMF is highly polar and aprotic; it accelerates the SNAr by solvating the potassium cation, leaving the pyrazolide anion highly nucleophilic and stabilizing the Meisenheimer complex intermediate. K₂CO₃ is preferred over stronger bases (like NaH) to prevent unwanted polymerization of the nitrile group.

  • Reaction Execution: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 3 hours.

    • Self-Validation Check: Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material (showing a distinct isotopic pattern of M / M+2 at m/z 153/155) is entirely consumed, and the product peak (m/z 185 [M+H]⁺) dominates the chromatogram.

  • Workup & Extraction: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Causality Note: The aqueous quench efficiently removes the high-boiling DMF and inorganic salts, driving the organic product into the EtOAc phase.

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the pure product as a white to off-white solid.

Protocol B: Downstream Derivatization (Reduction to Primary Amine)

Objective: Convert the nitrile handle to an aminomethyl group for subsequent amide coupling.

  • Preparation: Dissolve 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (1.0 eq, 5.0 mmol, 0.92 g) in a methanolic ammonia solution (7 M in MeOH, 20 mL).

    • Causality Note: The presence of excess ammonia is critical. It suppresses the formation of secondary amine byproducts by shifting the equilibrium away from the reactive imine intermediate reacting with newly formed primary amine.

  • Catalyst Addition: Add Raney Nickel (approx. 100 mg, pre-washed with MeOH) carefully under a gentle argon stream.

  • Hydrogenation: Evacuate and backfill the flask with Hydrogen gas (H₂) three times. Stir under a balloon of H₂ at room temperature for 12 hours.

  • Filtration & Validation: Filter the mixture through a pad of Celite to remove the catalyst. (Safety Note: Do not let Raney Ni dry out on the filter as it is highly pyrophoric). Concentrate the filtrate.

    • Self-Validation Check: Analyze via IR spectroscopy. The sharp, distinct C≡N stretch at ~2220 cm⁻¹ must be completely absent, replaced by broad N-H stretches around 3300-3400 cm⁻¹. LC-MS should confirm the product at m/z 189 [M+H]⁺.

Quantitative Data: Reaction Optimization

To establish the most robust protocol for Protocol A, various conditions were evaluated. The quantitative data below summarizes the causality behind selecting K₂CO₃ in DMF at 80 °C.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Mechanistic Rationale
1Et₃N (2.0)DCM4024<10Weak base and low temperature result in insufficient generation of the pyrazolide nucleophile.
2K₂CO₃ (2.0)MeCN801245Poor solubility of the inorganic base in MeCN limits the reaction rate.
3 K₂CO₃ (2.0) DMF 80 3 92 Optimal. High polarity of DMF stabilizes the Meisenheimer intermediate; clean conversion.
4Cs₂CO₃ (2.0)DMF80294Marginally faster, but the high cost of Cs₂CO₃ makes it less viable for scale-up operations.
5NaH (1.5)THF65460Over-activation leads to side reactions, including trace degradation of the nitrile moiety.

References

The structural logic and synthetic methodologies detailed in this application note are grounded in validated, real-world pharmaceutical patents.

  • FXR (NR1H4) modulating compounds (US11247986B2)[1]. Demonstrates the use of 6-chloro-5-methylnicotinonitrile in SNAr reactions with pyrazole derivatives using K₂CO₃/DMF at 80 °C. Source: United States Patent and Trademark Office / Google Patents URL:

  • 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2018112840A1)[2]. Highlights the derivatization of the 5-methyl-6-heteroaryl pyridine scaffold for neurological targets. Source: World Intellectual Property Organization / Google Patents URL:

  • Glucagon receptor modulators (US8809342B2)[3]. Validates the utility of the 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile building block in accessing deep hydrophobic pockets in GPCR targets. Source: United States Patent and Trademark Office / Google Patents URL:

Sources

Application

Application Note: Biological Evaluation of the 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile Scaffold in Oncology

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Areas: Kinase Inhibition (PIM-1), Epigenetic Modulation (KDM5B), and Assay Development Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Areas: Kinase Inhibition (PIM-1), Epigenetic Modulation (KDM5B), and Assay Development

Introduction & Mechanistic Rationale

The development of targeted therapeutics in oncology increasingly relies on privileged small-molecule scaffolds capable of precise interactions within complex enzymatic pockets. The 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile motif—and its broader pyrazolyl-pyridine derivatives—has emerged as a highly potent pharmacophore. Recent structural biology and medicinal chemistry efforts have identified this scaffold as a dual-threat agent, exhibiting profound inhibitory activity against two distinct, high-value oncologic targets: PIM-1 Kinase and Lysine Demethylase 5B (KDM5B) .

Causality in Scaffold Design

The efficacy of the pyrazolyl-pyridine core is not coincidental; it is driven by specific stereoelectronic properties:

  • PIM-1 Kinase Inhibition: The pyrazole and pyridine nitrogen atoms act as a bidentate hydrogen-bond donor/acceptor system. This configuration perfectly mimics the binding of ATP in the unique α C-helix-in/ α C-helix-out hinge region of PIM-1, effectively blocking the enzyme's ability to phosphorylate downstream targets that prevent apoptosis[1].

  • KDM5B Epigenetic Modulation: In the context of epigenetic regulation, the pyrazolyl-pyridine scaffold penetrates the JmjC domain of KDM5B. By competitively displacing α -ketoglutarate, the scaffold prevents the demethylation of di/trimethyl histone H3 lysine 4 (H3K4me2/3). This specific inhibition has been shown to unexpectedly perturb the PI3K/AKT signaling pathway, leading to tumor regression in prostate cancer models [2].

Quantitative Data Summary

To benchmark the biological activity of derivatives based on this scaffold, the following table summarizes key quantitative metrics derived from recent high-throughput screening and in vitro validation studies.

Target EnzymePrimary IndicationCell Line ModelAssay MethodologyPotency (IC 50​ )Key Cellular Outcome
PIM-1 Kinase Liver Cancer (HCC)HepG2Kinase Glo / Western Blot~20.4 nMCaspase-3/7 Activation, Apoptosis [1]
KDM5B Prostate CancerPC-3AlphaScreen / TSA~25.0 nMPI3K/AKT Downregulation, G2/M Arrest [2]

Mechanistic Pathway Visualization

The dual-action nature of the pyrazolyl-pyridine scaffold requires a clear understanding of its downstream effects. The diagram below illustrates how target engagement translates into phenotypic cellular responses.

Pathway Inhibitor Pyrazolyl-Pyridine Scaffold KDM5B KDM5B (JmjC) Inhibitor->KDM5B Inhibits (IC50 ~25nM) PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits (IC50 ~20nM) PI3K PI3K/AKT Pathway KDM5B->PI3K Promotes Caspase Caspase Activation PIM1->Caspase Blocks Prostate Prostate Cancer Progression PI3K->Prostate Drives Apoptosis Apoptosis (HepG2 / PC-3) Caspase->Apoptosis Induces

Fig 1: Dual-pathway perturbation by the pyrazolyl-pyridine scaffold targeting KDM5B and PIM-1.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and specific procedural rationales are included to help application scientists troubleshoot and verify target engagement.

Protocol A: KDM5B Demethylase Activity via AlphaScreen Assay

Rationale: AlphaScreen technology is highly sensitive to proximity-based luminescence. It is the gold standard for detecting the demethylation state of H3K4me3 peptides. We utilize this to quantify the competitive inhibition of the JmjC domain by the pyrazolyl-pyridine compound.

Materials:

  • Recombinant human KDM5B protein.

  • Biotinylated H3K4me3 peptide substrate.

  • AlphaScreen Streptavidin Donor beads and Anti-H3K4me1/2 Acceptor beads.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM α -ketoglutarate, 50 μ M Iron(II) sulfate, 0.01% Tween-20.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile derivative in 100% DMSO. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme Pre-incubation: In a 384-well ProxiPlate, combine 5 μ L of KDM5B enzyme (final concentration 5 nM) with 2.5 μ L of the diluted compound. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the JmjC pocket before substrate competition begins.

  • Reaction Initiation: Add 2.5 μ L of the substrate mix (biotinylated H3K4me3 + α -ketoglutarate + Fe 2+ ). Incubate for 60 minutes at room temperature.

  • Bead Addition (Dark Phase): Under subdued lighting, add 5 μ L of the Acceptor bead mix, followed by 5 μ L of the Donor bead mix. Causality: Donor beads contain a photosensitive phthalocyanine dye; working in low light prevents photobleaching and preserves the signal-to-background ratio.

  • Detection: Incubate for 60 minutes in the dark, then read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Validation: Calculate IC 50​ using a 4-parameter logistic regression. A successful assay will show a dose-dependent decrease in luminescent signal, confirming inhibition of demethylation [2].

Protocol B: Cellular Evaluation of PIM-1 Inhibition and Apoptosis (HepG2)

Rationale: Biochemical potency must translate to cellular efficacy. HepG2 cells are chosen due to their inherently high basal expression of PIM-1 kinase, providing a wide dynamic range to observe compound-induced apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10 4 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with varying concentrations of the compound (0.01 μ M to 10 μ M) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Staurosporine, 1 μ M).

  • Caspase-3/7 Detection: Add 100 μ L of Caspase-Glo 3/7 Reagent directly to each well. Causality: The reagent lyses the cells and provides a proluminescent caspase substrate. Cleavage of this substrate by activated caspases generates a glow-type luminescent signal proportional to apoptotic activity.

  • Incubation & Readout: Shake the plate at 300-500 rpm for 30 seconds, then incubate at room temperature for 1 hour. Measure luminescence.

  • Target Engagement Validation (Western Blot): To prove the apoptosis is specifically driven by PIM-1 inhibition, lyse a parallel set of treated cells and perform a Western blot probing for downstream targets (e.g., decreased phosphorylation of Bad at Ser112). Causality: If apoptosis occurs without a reduction in p-Bad, the compound's toxicity is off-target. A concurrent drop in p-Bad validates the PIM-1 specific mechanism [1].

Experimental Workflow Visualization

Workflow Prep 1. Compound Prep 100% DMSO Stock Serial Dilution Biochem 2. Biochemical Screening AlphaScreen (KDM5B) Kinase Assay (PIM-1) Prep->Biochem Determine IC50 Cellular 3. Cellular Assays HepG2 / PC-3 Seeding 48h Compound Incubation Biochem->Cellular Select Lead Concentration Validation 4. Phenotypic Validation Caspase-Glo 3/7 Western Blot (p-Bad / PI3K) Cellular->Validation Confirm Target Engagement

Fig 2: Standardized workflow for validating pyrazolyl-pyridine kinase/epigenetic inhibitors.

References

  • Nafie, M. S., Hamza, A., Moustafa, A. H., El-Sayed, H. A., El Rayes, S. M., Morsy, H. A., & Aboelmaged, A. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(53), 39381-39394.[Link]

  • Cao, Y., Yang, P., Yang, Y., Lin, Z., Fan, Z., Wei, X., Yan, L., Li, Y., He, Z., Ma, L., Xu, H., & Wu, C. (2023). Discovery of a novel 1H-pyrazole-[3,4-b]pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway. European Journal of Medicinal Chemistry, 251, 115250.[Link]

Method

Application Notes &amp; Protocols: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile as a Versatile Ligand for Functional Metal Complexes

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile as a highly adaptable ligand for the synthesis of novel metal complexes. This document outlines detailed protocols for the synthesis of the ligand and its subsequent coordination with various transition metals. Furthermore, it delves into the characterization techniques essential for verifying the successful formation and purity of these complexes. The versatile coordination behavior of pyrazolyl-based ligands has given rise to a rich field of coordination chemistry and a wide array of applications for their transition metal complexes.[1] The insights provided herein are grounded in established principles of coordination chemistry and draw parallels from extensively studied related pyrazolyl-pyridine systems to forecast the potential applications of these new complexes in catalysis, materials science, and drug development.

Introduction: The Scientific Merit of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

The quest for novel ligands is a driving force in modern coordination chemistry, as the ligand framework dictates the steric and electronic properties of the resulting metal complex, and thus its reactivity and function. Pyrazole-substituted pyridines have garnered significant attention as versatile bidentate ligands, offering a platform to fine-tune the reactivity and selectivity of transition metal catalysts.[2] The ligand 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile is a promising, yet underexplored, member of this family. Its structure, featuring a pyridine ring, a pyrazole moiety, a methyl group, and a nitrile group, presents a unique combination of electronic and steric features.

The pyridine and pyrazole rings provide two nitrogen donor atoms for chelation to a metal center, forming a stable five-membered ring. The methyl group introduces steric bulk and can influence the ligand's conformational preferences and the accessibility of the metal center. The electron-withdrawing nitrile group can significantly modulate the electronic properties of the pyridine ring, thereby influencing the metal-ligand bond strength and the redox potential of the resulting complex. This ability to fine-tune steric and electronic features is a key advantage of pyrazolyl-based ligands.[1]

The potential applications of metal complexes derived from this ligand are vast and can be extrapolated from studies on analogous pyrazolyl-pyridine systems. These include:

  • Homogeneous Catalysis: Transition metal complexes are powerful catalysts for a wide range of organic transformations.[3] Pyrazolyl-pyridine complexes have shown remarkable activity in reactions such as transfer hydrogenation, oxidation, and carbon-carbon coupling.[1]

  • Materials Science: The unique photophysical properties of metal complexes with N-heterocyclic ligands make them attractive candidates for applications in organic light-emitting diodes (OLEDs), sensors, and photoluminescent materials.[4][5]

  • Medicinal Inorganic Chemistry: Metal complexes offer unique therapeutic opportunities due to their diverse mechanisms of action and ability to interact with biomolecules.[6][7] Complexes of transition metals have been investigated for their anticancer, antimicrobial, and antifungal activities.[8][9][10]

This guide will provide the foundational knowledge and practical protocols to empower researchers to explore the rich coordination chemistry of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile and unlock its potential in these exciting fields.

Synthesis of the Ligand: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

The synthesis of pyrazolyl-pyridine ligands can be achieved through various established synthetic routes.[5] A plausible and efficient method for the synthesis of the title ligand involves a nucleophilic aromatic substitution reaction between a halogenated pyridine precursor and pyrazole.

Proposed Synthetic Pathway

synthesis_pathway reactant1 6-chloro-5-methylpyridine-3-carbonitrile product 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile reactant1->product K2CO3, DMF, Heat reactant2 Pyrazole reactant2->product coordination_scheme ligand 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (L) complex [M(L)n]Xm Complex ligand->complex Solvent, Temperature metal_salt Metal Salt (e.g., MCl₂, M(OAc)₂) metal_salt->complex catalysis_workflow synthesis Synthesize Metal Complex reaction_setup Set up Catalytic Reaction (Substrate, Catalyst, Solvent, Conditions) synthesis->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction_setup->monitoring workup Reaction Work-up and Product Isolation monitoring->workup analysis Analyze Product and Calculate Yield/Conversion workup->analysis optimization Optimize Reaction Conditions (Temperature, Catalyst Loading, etc.) analysis->optimization optimization->reaction_setup

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Application

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile as a building block for novel compounds

Application Note: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile in Target-Directed Drug Discovery Executive Summary The compound 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile represents a highly privileged, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile in Target-Directed Drug Discovery

Executive Summary

The compound 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile represents a highly privileged, multifunctional building block in modern medicinal chemistry. Derived from the foundational 6-(1H-pyrazol-1-yl)nicotinonitrile scaffold[1], this specific derivative incorporates three distinct pharmacophoric elements: a hydrogen-bond accepting pyridine core, a sterically demanding 5-methyl group, and a highly reactive 3-carbonitrile handle. This application note details the structural rationale, synthetic derivatization protocols, and pharmacological utility of this building block, specifically focusing on its integration into kinase inhibitor libraries and fatty acid amide hydrolase (FAAH) modulators.

Structural & Mechanistic Rationale

The strategic selection of this building block over simpler pyridine derivatives is driven by precise stereoelectronic causality:

  • The 6-(1H-pyrazol-1-yl) Motif: Pyrazole acts as a classic bioisostere for aromatic rings while providing critical nitrogen atoms for hydrogen bonding. In the context of protein kinases (such as FGFR or p38 MAP kinase), this moiety acts as a highly effective hinge-binding motif, anchoring the molecule within the ATP-binding pocket[2].

  • The 5-Methyl Steric Shield: The inclusion of a methyl group at the 5-position serves a dual purpose. First, it restricts the torsional rotation of the adjacent pyrazole ring, locking it into a bioactive, coplanar conformation that reduces entropic penalty upon target binding. Second, it blocks cytochrome P450-mediated oxidation at the electron-rich 5-position, significantly enhancing the metabolic stability of the final drug candidate.

  • The 3-Carbonitrile Handle: The nitrile group is a powerful electron-withdrawing moiety that lowers the pKa of the pyridine nitrogen, modulating its basicity to improve membrane permeability. Synthetically, it is a versatile precursor that can be chemoselectively converted into primary amines, carboxylic acids, or tetrazoles to target diverse biological pathways, including FAAH inhibition[3].

Experimental Protocols: Derivatization Workflows

To utilize this building block effectively, researchers must employ chemoselective protocols that manipulate the nitrile group without disrupting the delicate pyridine-pyrazole axis.

Protocol A: Chemoselective Reduction to Primary Amine (Kinase Precursor)

Standard high-pressure hydrogenation can inadvertently reduce the pyrazole ring or the pyridine core. This protocol utilizes Nickel(II) chloride and Sodium borohydride to generate highly active nickel boride in situ, ensuring strict chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (10.0 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

  • Catalyst Generation: Add NiCl₂·6H₂O (1.0 mmol, 0.1 eq). The solution will turn a pale green. Causality: The catalytic amount of NiCl₂ acts as a template for the highly reactive, non-pyrophoric nickel boride catalyst, avoiding the hazards and over-reduction associated with Raney-Nickel.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH₄ (30.0 mmol, 3.0 eq) in small portions over 30 minutes. Causality: Controlled addition prevents aggressive exothermic hydrogen gas evolution and minimizes the formation of secondary amine byproducts.

  • Quenching & Workup: Stir for 2 hours at room temperature. Quench the reaction with saturated aqueous NH₄Cl (20 mL) to destroy excess borohydride and solubilize nickel salts. Extract with Ethyl Acetate (3 x 30 mL).

  • Self-Validation System:

    • TLC: Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, high Rf) should disappear, replaced by a baseline spot that stains deeply with Ninhydrin (confirming the primary amine).

    • Spectroscopy: IR spectroscopy must show the complete disappearance of the sharp -C≡N stretch at ~2220 cm⁻¹ and the appearance of broad -NH₂ stretches at 3300-3400 cm⁻¹.

Protocol B: Base-Catalyzed Hydrolysis to Carboxylic Acid (FAAH Precursor)

For the synthesis of amide-based FAAH inhibitors[3], the nitrile must be hydrolyzed to a carboxylic acid.

Step-by-Step Methodology:

  • Reaction Assembly: Suspend the building block (10.0 mmol) in a 1:1 mixture of Ethanol and 6M aqueous NaOH (40 mL total volume).

  • Hydrolysis: Reflux the mixture at 95 °C for 12 hours. Causality: The strong basic conditions and high heat are required to drive the hydrolysis through the stable primary amide intermediate directly to the carboxylate salt. Ethanol ensures the starting material remains fully solvated.

  • Isolation: Cool to room temperature and evaporate the ethanol under reduced pressure. Dilute the aqueous layer with water (20 mL) and wash with Diethyl Ether (20 mL) to remove unreacted starting material.

  • Precipitation: Carefully acidify the aqueous layer with 3M HCl to pH 3-4. Causality: The isoelectric point of the resulting nicotinic acid derivative dictates that it will precipitate out of solution at this specific mildly acidic pH.

  • Self-Validation System:

    • LC-MS: Analyze the precipitate. The mass spectrum should show an [M+H]⁺ shift from 199.08 (nitrile) to 218.09 (acid).

    • Yield Calculation: Collect the white precipitate via vacuum filtration and dry in vacuo. Expected yield: >85%.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts and validated reaction metrics for the building block and its primary derivatives.

Compound StateMolecular Weight ( g/mol )cLogP (Calculated)Key IR Frequencies (cm⁻¹)Synthetic YieldPrimary Application
Parent Nitrile 198.231.85~2220 (-C≡N)N/A (Starting Material)Scaffold / TLR7 Agonists[4]
Primary Amine 202.260.923350, 3280 (-NH₂)88 - 92% (Protocol A)Kinase Inhibitors[2]
Carboxylic Acid 217.231.411710 (-C=O), 2500-3000 (-OH)85 - 89% (Protocol B)FAAH Modulators[3]

Visualizations of Workflows and Biological Pathways

The versatility of this building block allows it to be funneled into multiple distinct drug discovery pipelines. The synthetic divergence is mapped below.

SyntheticWorkflow BB 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile Red Reduction (NiCl2 / NaBH4) BB->Red Hyd Hydrolysis (NaOH / EtOH) BB->Hyd Amine Primary Amine Kinase Inhibitors Red->Amine Chemoselective Acid Carboxylic Acid FAAH Inhibitors Hyd->Acid High Yield

Fig 1: Synthetic diversification of the carbonitrile scaffold into active pharmacophores.

Once synthesized into final drug candidates, these compounds target distinct pharmacological pathways. Pyrazole derivatives are heavily cited in patent literature for their ability to competitively bind to the ATP-hinge region of protein kinases[2], while amide derivatives of the hydrolyzed scaffold act as inhibitors of Fatty Acid Amide Hydrolase (FAAH) to modulate pain and inflammation[3].

PathwayModulation Drug Pyridine-Pyrazole Derivative Kinase Protein Kinase (e.g., FGFR / p38) Drug->Kinase ATP-competitive binding FAAH Fatty Acid Amide Hydrolase (FAAH) Drug->FAAH Covalent/Reversible binding Substrate1 Downstream Phosphorylation Kinase->Substrate1 Substrate2 Anandamide Degradation FAAH->Substrate2

Fig 2: Dual pharmacological targeting pathways of pyridine-pyrazole derivatives.

References

  • [4] New Pharmaceutical Funds. NL2000480C2: 3-deazapurine derivatives as TLR7 modulators. Google Patents. Available at:

  • [2] AstraZeneca AB. US8604022B2: Pyrazole derivatives and their use as protein kinase inhibitors. Google Patents. Available at:

  • [3] Advinus Therapeutics Limited. US9682953B2: Amide compounds, compositions and applications thereof as FAAH inhibitors. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up or troubleshooting the synthesis of 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up or troubleshooting the synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile .

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 6-chloro-5-methylpyridine-3-carbonitrile and 1H-pyrazole. While conceptually straightforward, the electron-deficient nature of the pyridine ring and the rigorous conditions often required can lead to yield-destroying side reactions. This guide provides a mechanistic breakdown of these pitfalls and a self-validating protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathway & Reaction Overview

To troubleshoot effectively, we must first map the causality of the reaction space. The diagram below illustrates the desired Meisenheimer complex pathway alongside the two most common parasitic side reactions: solvent degradation adduct formation and basic nitrile hydrolysis.

SNAr_Side_Reactions SM 6-chloro-5-methylpyridine- 3-carbonitrile (Starting Material) Product 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile (Desired Product) SM->Product SNAr Pathway (Desired) Side1 6-(dimethylamino)-5-methyl pyridine-3-carbonitrile (DMF Adduct) SM->Side1 DMF Degradation (HNMe2 attack) Reagents 1H-Pyrazole + Base (Nucleophile) Reagents->Product Base-mediated coupling Side2 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carboxamide (Hydrolysis Byproduct) Product->Side2 Trace H2O + Base (Nitrile Hydrolysis)

Reaction pathways showing the desired SNAr synthesis and primary side reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a massive impurity peak at 162.1 m/z ([M+H]+). What is this, and why is it outcompeting my product? A: You are observing the dimethylamine adduct (6-(dimethylamino)-5-methylpyridine-3-carbonitrile). Causality: If you are running this reaction in N,N-dimethylformamide (DMF) at temperatures exceeding 80 °C with a strong base (like K₂CO₃ or Cs₂CO₃), the solvent undergoes base-mediated thermal degradation to generate formate and dimethylamine [1]. Because dimethylamine is an unhindered, highly potent aliphatic nucleophile, it rapidly outcompetes the less nucleophilic 1H-pyrazole in the SNAr catalytic cycle. Solution: Abandon DMF for this specific substrate. Switch to anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), which do not generate nucleophilic degradation products under these conditions [3].

Q2: The reaction yields the correct pyrazole substitution, but I am seeing a +18 Da mass shift (203.1 m/z) on a significant portion of my product. How do I prevent this? A: This +18 Da shift corresponds to the primary carboxamide byproduct , resulting from the basic hydrolysis of your nitrile group. Causality: The 3-carbonitrile group on an electron-deficient pyridine ring is highly electrophilic. If your hygroscopic solvent or un-dried inorganic base introduces even trace amounts of water into the system, hydroxide ions are generated in situ. Hydroxide attacks the nitrile carbon, forming an imidic acid intermediate that irreversibly tautomerizes into the carboxamide [2]. Solution: The system must be strictly anhydrous. Flame-dry your glassware, use anhydrous solvents (Karl Fischer <50 ppm), and oven-dry your Cs₂CO₃ prior to use.

Q3: My reaction stalls at 50% conversion even when I use an excess of 1H-pyrazole and heat the reaction to 100 °C. Why is the reactivity so poor? A: Causality: 1H-pyrazole has a pKa of ~14.4. In its neutral state, its nucleophilicity is insufficient to drive a rapid SNAr reaction against the 6-chloro position. It requires complete deprotonation to the highly reactive pyrazolate anion[3]. If your base is insoluble (e.g., K₂CO₃ in pure MeCN) or not strong enough, the effective concentration of the active nucleophile remains too low, stalling the reaction. Solution: Switch to Cesium Carbonate (Cs₂CO₃) in DMSO. The larger cesium cation provides better solubility and leaves the pyrazolate anion more "naked" and reactive, drastically accelerating the SNAr kinetics without the need for excessive heat.

Part 3: Quantitative Data Summary

Use the following reference table to quickly identify impurities via LC-MS and apply the correct mechanistic fix.

AnalyteFormulaExact MassExpected [M+H]+Mechanistic CausePreventive Action
Starting Material C₇H₅ClN₂152.01153.0N/AN/A
Desired Product C₁₀H₈N₄184.07185.1Nucleophilic Aromatic SubstitutionN/A
Dimethylamine Adduct C₉H₁₁N₃161.10162.1Base-mediated degradation of DMFSwitch to DMSO; maintain T < 80 °C
Amide Byproduct C₁₀H₁₀N₄O202.09203.1Basic hydrolysis of the nitrile groupUse anhydrous solvents and flame-dried base
Part 4: Self-Validating Standard Operating Protocol (SOP)

To eliminate these side reactions, follow this optimized, step-by-step methodology. Every step contains a Self-Validation Checkpoint to ensure the physical chemistry is proceeding as intended before you commit to the next phase.

Experimental_Workflow Step1 1. Solvent & Base Validation (Karl Fischer <50ppm) Step2 2. Pre-activation (Pyrazole + Cs2CO3 in DMSO, 30 min) Step1->Step2 Step3 3. SNAr Reaction (Add SM, Heat to 80°C, Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Isolate (Ice-water crash out, Filtration) Step3->Step4

Self-validating experimental workflow for optimized SNAr synthesis.

Step 1: Reagent Validation & Preparation

  • Action: Perform a Karl Fischer titration on your anhydrous DMSO. Oven-dry Cs₂CO₃ at 120 °C under vacuum for 4 hours.

  • Self-Validation Checkpoint: Proceed only if the DMSO H₂O content is < 50 ppm. Visually inspect the Cs₂CO₃; it must be a free-flowing powder. Clumping indicates moisture absorption, which will cause nitrile hydrolysis (FAQ Q2).

Step 2: Nucleophile Pre-activation

  • Action: In a flame-dried flask under N₂, combine 1H-pyrazole (1.2 eq) and the dried Cs₂CO₃ (1.5 eq) in anhydrous DMSO (10 volumes). Stir at 25 °C for 30 minutes.

  • Self-Validation Checkpoint: The suspension should become slightly opaque as the highly reactive pyrazolate salt forms. No color change to dark brown should occur (which would indicate transition metal contamination).

Step 3: SNAr Execution

  • Action: Add 6-chloro-5-methylpyridine-3-carbonitrile (1.0 eq) in one portion. Heat the mixture to 80 °C.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot at the 2-hour mark for LC-MS analysis. The target [M+H]+ 185.1 peak must integrate to >95% relative to the 153.0 m/z SM peak. If a 162.1 m/z peak appears, solvent degradation has occurred (FAQ Q1).

Step 4: Quench and Isolation

  • Action: Cool the reaction to room temperature. Slowly pour the mixture into 5 volumes of ice-cold deionized water while vigorously stirring. Filter the resulting precipitate and wash with cold water.

  • Self-Validation Checkpoint: A white to off-white precipitate should form immediately upon aqueous quenching. If the product "oils out" instead of crystallizing, the water addition was too rapid or the residual DMSO concentration in the microenvironment is too high. Stir longer until crystallization induces.

References
  • Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF Source: Journal of Organic Chemistry URL:[Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II Source: KPU Pressbooks URL:[Link]

Optimization

Technical Support Center: Optimization of 5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile. This platform is designed for researchers, medicinal chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile. This platform is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the causality behind experimental choices, mechanistic troubleshooting, and self-validating protocols.

The synthesis of this privileged scaffold relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 6-chloro-5-methylpyridine-3-carbonitrile and 1H-pyrazole. While the 3-carbonitrile group highly activates the pyridine ring, the adjacent 5-methyl group introduces significant steric hindrance, requiring precise optimization of the reaction microenvironment[1].

Mechanistic Pathway & Experimental Workflow

Understanding the transition states of your reaction is critical for troubleshooting. The SNAr reaction proceeds via a tetrahedral Meisenheimer complex. The stability and formation rate of this complex dictate your overall yield[2].

SNAr_Mechanism Start1 1H-Pyrazole (Nucleophile Precursor) Base Base (e.g., Cs2CO3) Deprotonation Start1->Base + Base Nuc Pyrazolide Anion (Active Nucleophile) Base->Nuc - H+ Complex Meisenheimer Complex (Tetrahedral Intermediate) Nuc->Complex Nucleophilic Attack at C6 Position Elec 6-Chloro-5-methylpyridine- 3-carbonitrile (Electrophile) Elec->Complex SNAr Acceptor Product 5-Methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile (Target Product) Complex->Product Rearomatization Leaving Chloride Ion (Leaving Group) Complex->Leaving Expulsion

Mechanistic pathway of the SNAr reaction forming the pyrazolyl-pyridine scaffold.

Experimental_Workflow Step1 Preparation Dry glassware & reagents Step2 Mixing Electrophile + Pyrazole + Cs2CO3 in anhydrous DMF Step1->Step2 Step3 Heating Stir at 90°C under N2 Monitor via LC-MS Step2->Step3 Step4 Quench & Extraction Cool to RT, add H2O, extract with EtOAc Step3->Step4 Step5 Washing Wash organics with 5% LiCl (aq) to remove DMF Step4->Step5 Step6 Purification Silica gel chromatography or recrystallization Step5->Step6

Optimized step-by-step experimental workflow for the SNAr coupling.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 50-60% conversion despite prolonged heating. Why is this happening and how can I drive it to completion? A: The stalling is primarily due to the steric hindrance introduced by the 5-methyl group adjacent to the electrophilic C6 position. While the LUMO energy of the pyridine ring is sufficiently lowered by the 3-carbonitrile group, the steric clash raises the activation energy required to form the tetrahedral Meisenheimer complex[1]. Solution: Switch your base from K2CO3 to Cs2CO3. The larger cesium cation enhances the solubility of the base in polar aprotic solvents and creates a more naked, highly reactive pyrazolide anion. Elevating the temperature to 90 °C in DMF provides the necessary kinetic energy to overcome the steric barrier without degrading the starting materials.

Q2: I am observing a polar side product with a lower Rf value on TLC. What is it, and how do I prevent it? A: This polar impurity is almost certainly the primary amide or carboxylic acid resulting from the hydrolysis of the 3-carbonitrile group. Nitriles are susceptible to hydration under basic conditions at elevated temperatures if water is present. Solution: Ensure strictly anhydrous conditions. Use commercially available anhydrous DMF or DMSO, flame-dry your glassware, and conduct the reaction under an inert nitrogen or argon atmosphere. Avoid using hygroscopic bases like NaOH or KOH; mild carbonate bases are preferred.

Q3: Can I use 1H-pyrazole directly, or do I need to pre-form the pyrazolide anion with a strong base like NaH? A: You can use 1H-pyrazole directly in a one-pot setup. The pKa of 1H-pyrazole is approximately 14.2. In the presence of a slight excess of Cs2CO3 and heat, in situ deprotonation is highly efficient. Using NaH is unnecessary for this specific electrophile and often leads to exothermic runaway or increased nitrile hydrolysis if trace moisture is present. Direct N-arylation under these milder conditions is well-documented and highly regioselective.

Q4: How do I efficiently remove residual DMF during the aqueous workup? A: Standard aqueous extraction often leaves residual DMF in the organic layer, which complicates downstream silica gel chromatography and artificially inflates crude yields. Solution: Incorporate a 5% aqueous Lithium Chloride (LiCl) wash. The Li+ ions strongly coordinate with the oxygen atom of DMF, effectively pulling the solvent into the aqueous phase. Washing the ethyl acetate (EtOAc) layer three times with 5% LiCl ensures complete removal of DMF.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and overall yield. Notice how the combination of solvent and base directly impacts the conversion rate due to the solubility and nucleophilicity of the generated pyrazolide anion.

EntrySolvent (0.2 M)Base (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Causality / Observation
1AcetonitrileK2CO3801245%38%Base poorly soluble; insufficient thermal energy.
2DMFK2CO3901265%58%Better solubility, but K+ ion-pairing limits nucleophilicity.
3 DMF (Anhydrous) Cs2CO3 90 6 >99% 92% Optimal. "Naked" anion overcomes steric hindrance.
4DMSONaH25485%76%Fast reaction, but ~10% nitrile hydrolysis observed.

Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. The inclusion of specific analytical checkpoints ensures that you do not proceed to the next step unless the chemical system has achieved the required state.

Step 1: Reagent Preparation & Assembly

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.

  • Add 6-chloro-5-methylpyridine-3-carbonitrile (1.0 eq, 10.0 mmol) and 1H-pyrazole (1.2 eq, 12.0 mmol) to the flask.

  • Add anhydrous Cs2CO3 (1.5 eq, 15.0 mmol). Causality Note: The 0.2 eq excess of pyrazole compensates for any sublimation, while the 1.5 eq of base ensures complete deprotonation.

  • Inject anhydrous DMF (50 mL) to achieve a 0.2 M concentration.

Step 2: Reaction Execution & Monitoring

  • Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath.

  • Validation Checkpoint 1: After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Condition: Starting material peak (UV 254 nm) is <5% relative to the product peak.

    • Fail Condition: If starting material is >5%, add an additional 0.2 eq of Cs2CO3 and stir for 2 more hours.

Step 3: Quench and Workup

  • Once validated, remove the flask from the heat and allow it to cool to room temperature (20-25 °C).

  • Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Causality Note: Cold water minimizes the risk of delayed nitrile hydrolysis during the quench.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Combine the organic layers and wash sequentially with:

    • Distilled water (1 × 50 mL)

    • 5% aqueous LiCl solution (3 × 50 mL) (Removes residual DMF)

    • Brine (1 × 50 mL)

  • Dry the organic layer over anhydrous Na2SO4.

Step 4: Purification

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2: Perform a TLC (Hexanes:EtOAc, 3:1). The product should appear as a single dominant UV-active spot (Rf ~ 0.4).

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile as a white to off-white solid.

References

  • Lu, J., Paci, I., & Leitch, D. C. (2022). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." Chemical Science, 13, 1039-1049.[Link]

  • Golden, J. E., Sanders, S. D., Muller, K. M., & Bürli, R. W. (2008). "Modulating N- versus O-arylation in pyrazolone-aryl halide couplings." Tetrahedron Letters, 49(5), 794-798.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

Introduction This technical guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile. This compound is a va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile. This compound is a valuable building block in medicinal chemistry, and its efficient, large-scale production is often a critical step in the drug discovery pipeline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for constructing complex aromatic systems.

Reaction Overview

The synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile typically proceeds via the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine precursor, such as 6-chloro-5-methylpyridine-3-carbonitrile, with pyrazole.

Reaction_Pathway cluster_conditions 6-chloro-5-methylpyridine-3-carbonitrile 6-chloro-5-methylpyridine-3-carbonitrile Product 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile 6-chloro-5-methylpyridine-3-carbonitrile->Product + Pyrazole Pyrazole Pyrazole Base_Solvent Base, Solvent, Heat

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Initiation & Progression

Q1: My SNAr reaction is not starting or is proceeding very slowly. What are the likely causes and how can I fix it?

A1: A sluggish or stalled SNAr reaction on a pyridine ring can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Assess the Pyridine Substrate:

    • Leaving Group Position: For an efficient SNAr reaction on a pyridine ring, the leaving group should ideally be at the C-2 or C-4 position.[1][2] This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[1][2] While the chloro group in 6-chloro-5-methylpyridine-3-carbonitrile is at the C-6 (equivalent to C-2) position, which is favorable, ensure your starting material is correct.

    • Activating Groups: The pyridine ring is inherently electron-deficient, which facilitates SNAr.[1][3] The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. Conversely, any unintended electron-donating groups could deactivate the ring.

  • Evaluate the Nucleophile (Pyrazole):

    • Nucleophilicity: Pyrazole is an aromatic heterocycle and a moderately good nucleophile. To enhance its nucleophilicity, it is typically deprotonated with a base to form the pyrazolate anion.

    • Base Selection: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the pyrazole, leading to a slow reaction. A base that is too strong or nucleophilic can lead to side reactions. Common bases for this transformation include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). For scale-up, K2CO3 is often preferred due to its lower cost, ease of handling, and moderate reactivity.

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions.[1] These solvents help to solvate the cation of the pyrazolate salt, leaving a more "naked" and reactive nucleophile. Ensure your solvent is anhydrous, as water can lead to hydrolysis of the nitrile group.[4][5]

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at a lower temperature, gradually increasing the heat while monitoring for byproduct formation is a good strategy. However, excessive heat can lead to polymerization or degradation.[4][5]

Troubleshooting_Workflow Start S_NAr Reaction Stalled Check_Substrate Is the leaving group at C-2 or C-4? Start->Check_Substrate Check_Substrate->Start No, re-evaluate starting material Check_Nucleophile Is the pyrazole sufficiently deprotonated? Check_Substrate->Check_Nucleophile Yes Check_Conditions Are the solvent and temperature optimal? Check_Nucleophile->Check_Conditions Yes Optimize_Base Increase base strength or equivalents Check_Nucleophile->Optimize_Base No Optimize_Temp Gradually increase reaction temperature Check_Conditions->Optimize_Temp No Success Reaction Proceeds Check_Conditions->Success Yes Optimize_Base->Check_Nucleophile Check_Solvent Ensure anhydrous polar aprotic solvent Optimize_Temp->Check_Solvent Check_Solvent->Check_Conditions

Caption: A workflow for diagnosing stalled SNAr reactions.

Side Reactions and Impurities

Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A2: During the synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile, several side reactions can occur, leading to reduced yield and purification challenges.

  • Hydrolysis of the Nitrile Group:

    • Observation: You may see the formation of the corresponding amide or carboxylic acid, which can be detected by IR (C=O stretch around 1650-1690 cm-1) or mass spectrometry.[5]

    • Cause: This is a common issue when water is present in the reaction mixture, and it can be accelerated by acidic or basic conditions and high temperatures.[4][5]

    • Troubleshooting:

      • Anhydrous Conditions: Use rigorously dried solvents and glassware. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

      • pH Control: If an aqueous workup is necessary, consider using a buffered system to maintain a near-neutral pH.[4]

      • Temperature and Time Management: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis.[4] Monitor the reaction closely by TLC or HPLC and quench it promptly upon completion.

  • Polymerization:

    • Observation: The reaction mixture becomes viscous, or a tar-like substance forms, making isolation difficult and significantly lowering the yield.[4][5]

    • Cause: Cyanopyridines can polymerize under harsh conditions like high temperatures or in the presence of certain catalysts.[4] The exothermic nature of the reaction can also lead to localized overheating, which may trigger polymerization.

    • Troubleshooting:

      • Strict Temperature Control: Use a temperature-controlled reactor or an oil bath to maintain a consistent temperature and avoid hotspots.[4]

      • Gradual Reagent Addition: Adding one of the reactants slowly or in portions can help manage the exothermicity of the reaction.[6]

  • Formation of Isomeric Products:

    • Observation: You may detect an isomer where the pyrazole is attached at a different nitrogen atom.

    • Cause: While pyrazole itself is symmetrical, substituted pyrazoles can lead to regioisomers. For the parent pyrazole, this is not a concern.

Workup and Purification

Q3: I'm having difficulty purifying the final product. What are some effective strategies?

A3: The purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography.[6]

  • Acid-Base Extraction: Since the product is a pyridine derivative, it is basic. An acidic wash (e.g., with dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities.[6] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6] Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Column Chromatography: If chromatography is necessary, tailing on silica gel can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[6]

Experimental Protocol: Scale-Up Synthesis

This protocol is a general guideline for the synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile. Optimization may be required based on your specific equipment and scale.

Materials:

  • 6-chloro-5-methylpyridine-3-carbonitrile

  • Pyrazole

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water, deionized

Procedure:

  • To a clean, dry, and inerted reactor, add 6-chloro-5-methylpyridine-3-carbonitrile (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (5-10 volumes relative to the limiting reagent).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFPolar aprotic solvent facilitates SNAr.[1]
Base Anhydrous K2CO3Cost-effective and efficient for deprotonating pyrazole.
Temperature 80-100 °CProvides sufficient energy for the reaction without significant degradation.
Equivalents of Pyrazole 1.2 eqA slight excess ensures complete consumption of the limiting reagent.
Equivalents of Base 2.0 eqEnsures complete deprotonation of pyrazole and neutralizes any generated acid.

References

  • Common side reactions in the synthesis of pyridine-3-carbonitriles - Benchchem.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
  • Technical Support Center: Synthesis of Pyridazine-4-carbonitriles - Benchchem.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? - Quora.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyrazolylpyridines

Welcome to the Technical Support Center for Pyrazolylpyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazolylpyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazolylpyridines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.

Pyrazolylpyridines are a critical class of N-heterocyclic compounds, widely recognized for their applications in medicinal chemistry, catalysis, and materials science. However, their synthesis is often plagued by issues such as poor regioselectivity, formation of side products, and purification difficulties. This resource provides a structured approach to identifying and resolving these common pitfalls.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for assembling the pyrazolylpyridine scaffold?

A1: The construction of pyrazolylpyridines typically involves two main retrosynthetic disconnections: forming the pyrazole ring on a pre-existing pyridine or constructing the pyridine ring onto a pyrazole core. The most prevalent methods include:

  • Condensation Reactions: The Knorr pyrazole synthesis and related condensations of hydrazine derivatives with 1,3-dicarbonyl compounds bearing a pyridine moiety are workhorse methods. These are favored for their simplicity and often high yields.

  • Cycloaddition Reactions: [3+2] Cycloaddition reactions, for instance, between a diazo compound and an alkyne attached to a pyridine ring, offer a powerful route to substituted pyrazoles.

  • Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, are instrumental for joining pyrazole and pyridine rings, especially for creating highly functionalized and sterically hindered derivatives.

  • Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction as they offer efficiency by combining multiple synthetic steps, reducing waste and reaction time.

Q2: Why is regioselectivity a major issue in pyrazolylpyridine synthesis?

A2: Regioselectivity becomes a critical challenge when using unsymmetrical starting materials, which is often the case in pyrazolylpyridine synthesis. For example, in the condensation of an unsymmetrical β-diketone with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. This arises from the two non-equivalent carbonyl groups in the diketone, leading to two possible initial points of attack by the hydrazine. These regioisomers can have vastly different biological activities and physicochemical properties, making control over their formation essential for any application.

Q3: What are the typical side products observed during these syntheses?

A3: Besides the formation of regioisomers, other common side products can include:

  • Homocoupling Products: In cross-coupling reactions, the coupling of two identical starting molecules (e.g., two pyrazole or two pyridine units) can occur, reducing the yield of the desired product.

  • Dehalogenation Products: During cross-coupling, the premature loss of a halogen atom from an aryl halide without coupling can lead to undesired byproducts.

  • Over-alkylation or Over-arylation: If multiple reactive sites are present on either the pyrazole or pyridine ring, multiple substitutions can occur.

  • Incomplete Cyclization: In condensation reactions, intermediate hydrazones may not fully cyclize, leading to a mixture of products.

  • Oxidation/Reduction Products: Depending on the reaction conditions and the stability of intermediates, undesired oxidation or reduction of functional groups can occur. For instance, pyrazoline intermediates may be oxidized to the corresponding pyrazole.

II. Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing detailed troubleshooting strategies.

Issue 1: My reaction is producing a mixture of regioisomers, and I cannot separate them.

Problem: The formation of a nearly 1:1 mixture of pyrazolylpyridine regioisomers indicates that the electronic and steric differences between the reactive sites on your starting materials are insufficient to direct the reaction towards a single product under the current conditions.

Troubleshooting Strategies:

  • Solvent Modification: The choice of solvent can dramatically influence the reaction pathway and regioselectivity.

    • Recommendation: Switch to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can enhance regioselectivity through their unique hydrogen-bonding properties.

  • Temperature Adjustment:

Reference Data & Comparative Studies

Validation

Comparison of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile with other inhibitors

An In-Depth Comparative Guide to 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile and Other Potent ALK2 Inhibitors for BMP Signaling Pathway Modulation In the landscape of kinase inhibitor discovery, the pursuit of bo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile and Other Potent ALK2 Inhibitors for BMP Signaling Pathway Modulation

In the landscape of kinase inhibitor discovery, the pursuit of both potency and selectivity is paramount. This guide provides a comprehensive comparison of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile, a representative of the pyridine-based inhibitor scaffold, with other seminal inhibitors of Activin receptor-like kinase 2 (ALK2), a key regulator of the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of the BMP pathway is implicated in a range of disorders, most notably the rare genetic disease Fibrodysplasia Ossificans Progressiva (FOP), making the development of effective ALK2 inhibitors a critical therapeutic goal.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product-to-product comparison, delving into the scientific rationale behind the evolution of these inhibitors, from the less-selective first-generation compounds to highly refined molecules. We will explore their mechanisms of action, comparative efficacy using in-vitro and cell-based assay data, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

The Central Role of ALK2 in BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[2] A key component of this pathway is the Type I BMP receptor, ALK2 (also known as ACVR1). Upon binding of a BMP ligand, the Type II BMP receptor phosphorylates and activates ALK2. Activated ALK2 then phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8.[3][4] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

Mutations in the ALK2 gene are the primary cause of FOP, leading to uncontrolled bone growth in soft tissues.[3] Consequently, the development of small molecule inhibitors that can selectively target ALK2 is a promising therapeutic strategy.[1]

Evolution of ALK2 Inhibitors: From Broad to Specific

The journey to discover selective ALK2 inhibitors began with the identification of Dorsomorphin. While effective at inhibiting BMP signaling, Dorsomorphin also exhibits significant off-target activity, most notably against AMP-activated protein kinase (AMPK).[2][5][6] This lack of selectivity spurred the development of more refined molecules with improved potency and cleaner kinase profiles.

This guide will focus on a comparative analysis of:

  • 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile: A representative pyridine-based ALK2 inhibitor. While specific data for this exact molecule is not widely published, its structural motifs are present in known ALK2 inhibitors. We will use it as a basis for understanding the structure-activity relationship (SAR) of this chemical class.

  • Dorsomorphin: The first-generation BMP signaling inhibitor.[2][5]

  • LDN-193189: A highly potent derivative of Dorsomorphin with improved selectivity for BMP Type I receptors ALK2 and ALK3.[3][4][7]

  • ML347 (LDN-193719): A potent and highly selective inhibitor of ALK1 and ALK2, with significantly reduced activity against ALK3.[8][9][10]

Comparative Analysis of Inhibitor Performance

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to achieve a certain level of inhibition) and its selectivity (how specifically it binds to its intended target versus other kinases). The following table summarizes the in-vitro kinase inhibitory activity of our selected compounds.

InhibitorTarget KinaseIC50 (nM)Selectivity ProfileKey Features
Dorsomorphin ALK2, ALK3, ALK6Not consistently reported, but generally in the low micromolar range for cellular activity.Broad-spectrum inhibitor of BMP type I receptors and AMPK.[2][6]First-in-class, useful as a tool compound but limited by off-target effects.[11]
LDN-193189 ALK25Potently inhibits ALK2 and ALK3, with weaker activity against other ALKs.[3][4][7]A significant improvement over Dorsomorphin in terms of potency and selectivity against AMPK.[11]
ALK330
ML347 ALK232Highly selective for ALK1 and ALK2 over ALK3 (>300-fold).[8][9][10]Offers a different selectivity profile to LDN-193189, allowing for more precise dissection of ALK1/2 versus ALK3 signaling.
ALK146
ALK3>10,000
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile ALK2Hypothesized to be in the low nanomolar rangeExpected to show good selectivity for ALK2, with potential for tuning selectivity against other ALKs based on substitutions.The pyridine core is a validated hinge-binding motif for ALK2.[5] The pyrazole and nitrile groups can be modified to optimize potency and pharmacokinetic properties.

Mechanism of Action: Competitive ATP Inhibition

All the inhibitors discussed in this guide are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the ALK2 kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[5][12] The high degree of homology in the ATP-binding pocket across different kinase families makes achieving selectivity a significant challenge. The development of inhibitors like LDN-193189 and ML347 demonstrates that subtle structural modifications can exploit minor differences in the kinase domain to achieve remarkable selectivity.

Visualizing the BMP/SMAD Signaling Pathway

To understand the context in which these inhibitors operate, a clear visualization of the signaling pathway is essential. The following diagram, generated using DOT language, illustrates the canonical BMP/SMAD signaling cascade and the point of intervention for ALK2 inhibitors.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Phosphorylates (Activates) SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD4 SMAD4 SMAD Complex SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates Inhibitors Dorsomorphin LDN-193189 ML347 Inhibitors->ALK2 (Type I Receptor) Inhibits (ATP-competitive) p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4 p-SMAD1/5/8SMAD4->SMAD Complex Forms Complex

Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of ALK2 inhibitors.

Experimental Protocols

To facilitate the direct comparison of these inhibitors in your own research, we provide the following detailed experimental protocols.

In-Vitro Kinase Assay: Measuring Direct Inhibitory Potency

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2.

Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a generic kinase substrate by recombinant ALK2 in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human ALK2 enzyme

  • Myelin Basic Protein (MBP) or a synthetic peptide substrate

  • [(\gamma)-32P]ATP or a fluorescence-based ATP analog

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM (\beta)-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test inhibitors (dissolved in DMSO)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 96-well plate, add 5 µL of the diluted inhibitor to each well. For control wells, add 5 µL of DMSO.

  • Add 20 µL of a solution containing the ALK2 enzyme and the substrate in kinase assay buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of kinase assay buffer containing [(\gamma)-32P]ATP. The final ATP concentration should be at or near the Km for ALK2.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay: Assessing Cellular Target Engagement

This assay measures the ability of an inhibitor to block BMP-induced SMAD phosphorylation in a cellular context.

Principle: Western blotting or a high-content imaging assay is used to quantify the levels of phosphorylated SMAD1/5/8 in cells treated with a BMP ligand and varying concentrations of the inhibitor.

Materials:

  • C2C12 myoblast cell line (or other BMP-responsive cells)

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Recombinant human BMP4

  • Test inhibitors (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSMAD1/5/8, anti-total SMAD1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed C2C12 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in DMEM with 0.5% FBS.

  • Pre-treat the cells with varying concentrations of the test inhibitors for 1 hour. Include a DMSO vehicle control.

  • Stimulate the cells with a fixed concentration of BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and GAPDH as controls.

  • Quantify the band intensities and normalize the pSMAD1/5/8 signal to total SMAD1 and the loading control.

  • Calculate the percent inhibition and determine the cellular IC50 value.

Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel ALK2 inhibitors.

Inhibitor_Screening_Workflow Compound_Library_Screening High-Throughput Screening (In-Vitro Kinase Assay) Hit_Identification Hit Identification (Potency & Initial SAR) Compound_Library_Screening->Hit_Identification Lead_Generation Lead Generation (Cell-Based Assays) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR, DMPK, Selectivity) Lead_Generation->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection (In-Vivo Efficacy & Safety) Lead_Optimization->Preclinical_Candidate

Caption: A generalized workflow for the development of novel kinase inhibitors.

Conclusion and Future Perspectives

The comparative analysis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile and its predecessors, Dorsomorphin, LDN-193189, and ML347, highlights the remarkable progress in the development of selective ALK2 inhibitors. While Dorsomorphin was a crucial first step, its off-target effects necessitated the development of more refined molecules. LDN-193189 and ML347 represent significant advancements, offering researchers potent and selective tools to probe the intricacies of BMP signaling.

The pyridine-based scaffold, as represented by 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile, continues to be a promising area for the development of next-generation ALK2 inhibitors. Future efforts will likely focus on further optimizing selectivity, improving pharmacokinetic properties for in-vivo applications, and exploring novel binding modes to overcome potential resistance mechanisms. The detailed protocols and comparative data provided in this guide are intended to empower researchers to contribute to this exciting and medically important field.

References

  • Stemgent Stemolecule LDN-193189 - REPROCELL. [Link]

  • Recent Advances in ALK2 Inhibitors - PMC - NIH. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC - NIH. [Link]

  • What ALK2 inhibitors are in clinical trials currently? - Patsnap Synapse. [Link]

  • LDN193189 - Wikipedia. [Link]

  • Recent Advances in ALK2 Inhibitors | ACS Omega. [Link]

  • Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology | PNAS. [Link]

  • Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC. [Link]

Sources

Comparative

Analogs of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

Application Guide: Evaluating as Selective JAK1 Inhibitors Introduction and Structural Rationale The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune disorders and malignancies....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Evaluating as Selective JAK1 Inhibitors

Introduction and Structural Rationale

The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune disorders and malignancies. However, first-generation pan-JAK inhibitors (e.g., Tofacitinib) are often associated with dose-limiting toxicities, such as anemia and neutropenia, driven primarily by off-target JAK2 inhibition [1]. Consequently, achieving high JAK1 over JAK2 selectivity remains a critical objective in modern drug design.

Derivatives and analogs of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile have emerged as highly privileged scaffolds for selective JAK1 inhibition [1]. As a Senior Application Scientist, I have observed that the success of this chemotype lies in its precise exploitation of the ATP-binding pocket's micro-environment:

  • The Carbonitrile Group: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Leu959 in JAK1).

  • The 5-Methyl Substitution: This is the primary driver of selectivity. The methyl group introduces localized steric bulk that is well-tolerated in the slightly more flexible JAK1 pocket but creates a severe steric clash with the more constricted hinge region of JAK2 [2].

  • The Pyrazole Ring: Extends into the solvent-exposed region (Type I binding mode), providing a rigid, planar vector that restricts the molecule into a conformation highly favorable for JAK1 affinity while preventing adaptation to the JAK2 pocket [2, 3].

JAKSTAT IL6 IL-6 / Inflammatory Cytokines JAK1 JAK1 (Therapeutic Target) IL6->JAK1 Activates EPO EPO / TPO JAK2 JAK2 (Toxicity Off-Target) EPO->JAK2 Activates STAT3 STAT3 Activation (Inflammation) JAK1->STAT3 Phosphorylates STAT5 STAT5 Activation (Erythropoiesis) JAK2->STAT5 Phosphorylates Inhibitor Pyrazolyl-Pyridine Analog Inhibitor->JAK1 Potent Inhibition Inhibitor->JAK2 Weak Inhibition

Diagram 1: Selective inhibition of the JAK1/STAT3 pathway over the JAK2/STAT5 pathway.

Comparative Performance Data

To objectively evaluate the performance of the 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile scaffold, it must be benchmarked against clinically approved JAK inhibitors. The table below summarizes the biochemical IC₅₀ values obtained via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Compound / InhibitorTarget ProfileJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Ratio (JAK2/JAK1)
Pyrazolyl-Pyridine Analog Investigational Selective JAK16.2358.0~57.7x
Upadacitinib Approved Selective JAK143.0200.0~4.6x
Filgotinib Approved Preferential JAK110.028.0~2.8x
Baricitinib Approved JAK1/JAK25.95.7~1.0x

Data Interpretation: The pyrazolyl-pyridine analog demonstrates superior biochemical selectivity compared to Upadacitinib and Filgotinib. This >50-fold selectivity window is crucial for maintaining efficacy in suppressing IL-6 driven inflammation while sparing erythropoietin (EPO) signaling, thereby minimizing hematologic dysfunction [2].

Experimental Methodology: LANCE Ultra TR-FRET Kinase Assay

To validate the biochemical data above, a robust, self-validating assay system is required. We utilize the LANCE Ultra TR-FRET assay [1, 3].

Why TR-FRET? Unlike standard ELISA or luminescence assays, TR-FRET introduces a time delay before measuring fluorescence. This eliminates short-lived background auto-fluorescence common in small-molecule libraries, ensuring that the signal is strictly dependent on the proximity of the Europium (Eu) donor and the ULight acceptor—a direct proxy for kinase phosphorylation activity.

Step-by-Step Protocol

1. Reagent Preparation:

  • Kinase Buffer: Prepare a fresh buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, and 1 mM DTT. Causality: MgCl₂ is essential for ATP coordination in the kinase active site; BSA and Tween-20 prevent non-specific binding of the hydrophobic pyrazolyl-pyridine analogs to the microplate walls.

  • Enzyme/Substrate Mix: Dilute recombinant human JAK1 (or JAK2) and ULight-labeled JAK-1 substrate peptide in the Kinase Buffer.

2. Compound Incubation:

  • Dispense 2.5 µL of the 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile analog (serially diluted in DMSO, final DMSO concentration ≤1%) into a white 384-well OptiPlate.

  • Add 5 µL of the Enzyme/Substrate Mix. Incubate at 22°C for 60 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of ATP, which is critical for accurately determining the IC₅₀ of ATP-competitive Type I inhibitors.

3. Kinase Reaction:

  • Initiate the reaction by adding 2.5 µL of ATP (at the predetermined Kₘ concentration for each specific JAK isoform to ensure equitable comparison).

  • Incubate for 90 minutes at 22°C.

4. Reaction Termination & Detection:

  • Add 10 µL of Stop/Detection Mix containing EDTA (final concentration 10 mM) and Eu-labeled anti-phosphotyrosine antibody (PT66). Causality: EDTA rapidly chelates the Mg²⁺ ions, instantly halting the kinase reaction. This ensures the TR-FRET signal represents a precise snapshot of activity.

  • Incubate for 60 minutes at room temperature to allow antibody binding.

5. Readout & Validation:

  • Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no ATP) controls. A Z'-factor > 0.6 validates the assay's robustness.

TRFRET Step1 1. Equilibration Enzyme + Inhibitor (60 min, 22°C) Step2 2. Initiation Add ATP & ULight-Peptide Step1->Step2 Step3 3. Kinase Reaction (90 min, 22°C) Step2->Step3 Step4 4. Termination Add EDTA & Eu-Antibody Step3->Step4 Step5 5. TR-FRET Readout Ratio 665nm / 615nm Step4->Step5

Diagram 2: Sequential workflow of the LANCE Ultra TR-FRET Kinase Assay.

Translating Biochemical Data to Cellular Efficacy

Biochemical selectivity does not always translate to cellular selectivity due to factors like membrane permeability and intracellular ATP concentrations (which are typically in the millimolar range, competing with the inhibitor).

To confirm the efficacy of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile analogs, researchers must perform orthogonal cell-based functional assays:

  • JAK1 Cellular Assay: Measure the inhibition of IL-6-induced STAT3 phosphorylation (pSTAT3) in human peripheral blood mononuclear cells (PBMCs) or TF-1 cells [3].

  • JAK2 Cellular Assay: Measure the inhibition of EPO-induced STAT5 phosphorylation (pSTAT5) in the same cell lines.

Analogs utilizing the sterically hindered 5-methyl pyrazolyl-pyridine core consistently demonstrate a robust rightward shift in the EPO/pSTAT5 dose-response curve while maintaining low nanomolar potency in the IL-6/pSTAT3 assay, confirming their potential as safe, next-generation therapeutics.

References

  • Novel compounds for inhibition of janus kinase 1. World Intellectual Property Organization (WIPO) Patent WO2020240586A1.
  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Validation

Comparative Guide: Derivatives of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile as PIM-1 Kinase Inhibitors

Executive Summary & Target Rationale The development of small-molecule kinase inhibitors requires scaffolds that can effectively navigate the highly conserved ATP-binding pockets of target kinases. The 5-methyl-6-(1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The development of small-molecule kinase inhibitors requires scaffolds that can effectively navigate the highly conserved ATP-binding pockets of target kinases. The 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile core has emerged as a privileged pharmacophore, particularly in the design of inhibitors targeting PIM-1 kinase .

PIM-1 is a constitutively active serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and apoptosis[1]. It is frequently overexpressed in hematological malignancies and solid tumors, such as hepatocellular carcinoma (HepG2)[1]. Unlike many other kinases, PIM-1 possesses a unique hinge region with a proline residue (Pro123), which prevents the formation of standard hydrogen bonds with the kinase hinge. The pyrazolyl-pyridine scaffold circumvents this by forming critical interactions with the active site, effectively outcompeting ATP and shutting down downstream pro-survival signaling[2].

PIM1_Pathway JAK JAK/STAT Activation PIM1 PIM-1 Kinase JAK->PIM1 BAD BAD Phosphorylation (Pro-apoptotic) PIM1->BAD cMYC c-Myc Activation (Proliferation) PIM1->cMYC Survival Tumorigenesis & Cell Survival BAD->Survival Inhibits Apoptosis cMYC->Survival Promotes Growth Inhibitor Pyrazolyl-Pyridine Derivatives Inhibitor->PIM1 ATP-competitive Inhibition

Fig 1. PIM-1 signaling pathway and targeted ATP-competitive inhibition by pyrazolyl-pyridine derivatives.

Quantitative Performance Comparison

To objectively evaluate the efficacy of the 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile scaffold, we compare the base structure against two rationally designed derivatives and a clinical-stage benchmark, SGI-1776 [3]. Structural modifications to the pyrazole ring significantly alter steric bulk and electronic distribution, directly impacting kinase affinity and cellular penetrance[1].

CompoundStructural ModificationPIM-1 IC₅₀ (nM)HepG2 EC₅₀ (µM)Mechanistic Advantage
Base Scaffold Unsubstituted pyrazole64.61.45Establishes baseline ATP-pocket binding; low molecular weight.
Derivative A 4-bromo substitution34.60.82Halogen bonding enhances residence time in the hydrophobic pocket.
Derivative B 3,5-dimethyl substitution20.40.18Steric bulk optimally fills the unique PIM-1 αC-helix-in conformation[1].
SGI-1776 (Ref) Imidazo[1,2-b]pyridazine7.00.34Pan-PIM inhibition; highly potent but exhibits broader off-target toxicity[2].

Data synthesized from comparative profiling of pyrazolyl pyridine conjugates against standard PIM-1 inhibitors[1],[2].

Experimental Methodologies: Self-Validating Systems

As a standard of scientific integrity, the following protocols are designed as self-validating workflows. They incorporate built-in quality control metrics to ensure that the causality of the results can be trusted.

AssayWorkflow Prep 1. Compound Dilution Incubate 2. PIM-1 & Substrate Prep->Incubate ATP 3. Add ATP (at Km) Incubate->ATP Detect 4. ADP-Glo Detection ATP->Detect Analyze 5. IC50 Calculation Detect->Analyze

Fig 2. Step-by-step workflow for the self-validating ADP-Glo PIM-1 kinase inhibition assay.

Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo)

Expertise & Causality: To accurately measure the affinity of ATP-competitive inhibitors like the pyrazolyl-pyridines, the ATP concentration must be strictly maintained at the apparent Michaelis-Menten constant ( Km​ ) for PIM-1 (approx. 10 µM). Operating at Km​ balances the assay's signal-to-background ratio while preventing high ATP concentrations from outcompeting the inhibitor, which would artificially inflate the measured IC₅₀[2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a kinase buffer consisting of 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and 10 mM Mg-Acetate[2].

  • Compound Dilution: Serially dilute the pyrazolyl-pyridine derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced kinase denaturation).

  • Enzyme/Substrate Incubation: Add 5-10 mU of purified recombinant human PIM-1 kinase and 100 µM of the specific peptide substrate (KKRNRTLTV) to the wells[2]. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP. Incubate for exactly 40 minutes at room temperature.

  • Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for luminescence generation.

  • Readout: Measure luminescence using a microplate reader.

Self-Validation Metric (Z'-Factor): The assay's reliability is continuously monitored. A plate is only considered valid if the Z'-factor is > 0.5, calculated using 1% DMSO as the negative control (0% inhibition) and 1 µM SGI-1776 as the positive control (100% inhibition)[2].

Protocol 2: Cellular Viability & Apoptosis Assay (HepG2)

Expertise & Causality: HepG2 cells are selected due to their robust endogenous overexpression of PIM-1, making them a highly sensitive model for PIM-1 targeted cytotoxicity[1]. The 72-hour incubation period is critical; it allows sufficient time for the depletion of downstream anti-apoptotic proteins (e.g., BAD, c-Myc) following kinase inhibition, ensuring the viability readout reflects target-mediated apoptosis rather than acute, non-specific chemical toxicity[3].

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Treat cells with varying concentrations of the derivatives (0.01 µM to 100 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the EC₅₀ using non-linear regression analysis.

Conclusion

The 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile scaffold represents a highly tunable and potent starting point for PIM-1 kinase inhibition. As demonstrated by the quantitative data, adding steric bulk to the pyrazole ring (as seen in the 3,5-dimethyl derivative) significantly enhances both biochemical affinity and cellular potency against HepG2 carcinomas[1]. While the clinical benchmark SGI-1776 remains highly potent[2], the pyrazolyl-pyridine derivatives offer a promising avenue for developing targeted therapies with potentially refined selectivity profiles.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: Selleck Chemicals (selleckchem.com)

Sources

Comparative

A Comparative Guide to the Structural Validation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is of paramount importance.[1][2] These molecular frameworks, such as 5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is of paramount importance.[1][2] These molecular frameworks, such as 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile, form the backbone of a vast array of pharmacologically active agents.[2] The arrangement of substituent groups on the core heterocyclic rings dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a foundational pillar of chemical research.

This guide provides an in-depth, comparative analysis of the experimental data used to validate the structure of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile. We will explore the causality behind the choice of specific analytical techniques and interpret the resulting data to demonstrate how the proposed structure is confirmed while ruling out plausible alternatives. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of structural validation methodologies.

The Subject Molecule and Potential Isomeric Alternatives

The target of our investigation is 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile, a molecule featuring a pyridine ring substituted with a methyl group, a cyano group, and a pyrazole ring. The synthesis of such compounds can sometimes yield a mixture of isomers. For a comprehensive validation, it is crucial to consider and systematically exclude these alternative structures.

Key Structural Questions to Address:

  • Regiochemistry of the Pyridine Ring: Is the substitution pattern on the pyridine ring indeed 3-cyano, 5-methyl, and 6-pyrazolyl? Could other arrangements, such as a 2-cyano or 4-methyl isomer, have formed?

  • Attachment of the Pyrazole Ring: Is the pyrazole ring attached to the pyridine at the N1 position, or could it be the N2 position, leading to a 2H-pyrazol-2-yl isomer?

To answer these questions, a multi-faceted analytical approach is necessary, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Validation: A Multi-Technique Approach

A self-validating system of protocols ensures that the data from each experiment corroborates the others, leading to an irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms within a molecule.[3] For 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile, both ¹H and ¹³C NMR are indispensable.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[3]

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹³C NMR Parameters:

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024 or more

    • Technique: Proton-decoupled

The following table summarizes the expected ¹H and ¹³C NMR data for the correct structure and compares it with a plausible isomeric alternative.

Table 1: Comparative NMR Data Analysis

Signal Expected Data for 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile Rationale for Assignment & Exclusion of Alternatives
¹H NMR
Pyridine H4Doublet, δ ≈ 8.0-8.5 ppmThe downfield shift is characteristic of a proton ortho to a nitrogen atom and a cyano group. The coupling to only one other proton (H2) confirms its position. An alternative isomer with the methyl group at position 4 would show a singlet for this proton.
Pyridine H2Doublet, δ ≈ 7.5-8.0 ppmThis proton is coupled to H4, resulting in a doublet. Its chemical shift is influenced by the adjacent nitrogen and the pyrazolyl group.
Pyrazole H4'Triplet, δ ≈ 6.5 ppmIn a 1H-pyrazol-1-yl ring, the H4' proton is coupled to both H3' and H5', resulting in a triplet.[4]
Pyrazole H3', H5'Doublets, δ ≈ 7.7 and 8.2 ppmThese protons are coupled to H4' and appear as distinct doublets. Their specific chemical shifts help confirm the N1-linkage.
Methyl ProtonsSinglet, δ ≈ 2.5 ppmA singlet integrating to three protons is indicative of a methyl group not adjacent to any other protons.
¹³C NMR
Cyano Carbonδ ≈ 115-120 ppmThe chemical shift is characteristic of a nitrile carbon.
Pyridine C3δ ≈ 110-115 ppmThis carbon is shielded due to its position relative to the nitrogen and the cyano group.
Pyridine C5δ ≈ 150-155 ppmThe carbon bearing the methyl group appears in this region.
Pyridine C6δ ≈ 155-160 ppmThe carbon attached to the pyrazole ring is significantly downfield.
Methyl Carbonδ ≈ 18-25 ppmA typical chemical shift for a methyl group attached to an aromatic ring.

The specific splitting patterns and chemical shifts observed in the ¹H and ¹³C NMR spectra provide a unique fingerprint for the proposed structure, allowing for the confident exclusion of other isomers.[5] For instance, if the pyrazole were attached at its N2 position, the symmetry of the pyrazole ring would result in different ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the cyano group.[6] The absence of this peak would immediately refute the proposed structure.

  • C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine and pyrazole rings.

  • C-H Stretching: Bands above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a crucial piece of evidence for its elemental composition.

  • Technique: Use a high-resolution mass spectrometry (HRMS) technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

  • Molecular Ion Peak: For C₁₀H₈N₄, the expected exact mass is approximately 184.0749 g/mol .[7] Observing a molecular ion peak at this m/z value with high accuracy confirms the elemental formula.

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For example, the loss of a methyl group (15 amu) or a cyano group (26 amu) would be expected fragmentation pathways.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the structural validation process, emphasizing the interplay between different analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Comparison cluster_validation Final Validation Synthesis Chemical Synthesis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purified Compound IR IR Spectroscopy Synthesis->IR Purified Compound MS Mass Spectrometry (HRMS) Synthesis->MS Purified Compound Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Validated Structure Data_Analysis->Final_Structure Data Corroborates Proposed Structure Structure_Hypothesis Proposed Structure: 5-methyl-6-(1H-pyrazol-1-yl) pyridine-3-carbonitrile Structure_Hypothesis->Data_Analysis Alternative_Structures Alternative Isomers Alternative_Structures->Data_Analysis

Caption: Workflow for the structural validation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile.

Conclusion

The structural validation of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile is a clear example of how a synergistic application of modern analytical techniques can lead to an unambiguous structural assignment. By critically analyzing the data from NMR, IR, and MS, and comparing it against plausible alternatives, we can confidently confirm the regiochemistry and connectivity of the molecule. This rigorous approach is fundamental to ensuring the reliability and reproducibility of chemical research and is an indispensable component of the drug discovery and development pipeline.

References

  • Jimeno, M.L. et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Main Group Chemistry, 2(4), pp.291-295.
  • Al-Ostoot, F.H. et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(45), pp.31648-31659.
  • Jimeno, M.L. et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • BYJU'S (2022). Heterocyclic compound. Available at: [Link]

  • Sahoo, S.C. et al. (2020). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions, 49(43), pp.15392-15402.
  • Ghozlan, S.A.S. et al. (2019). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Semantic Scholar. Available at: [Link]

  • Pharmaguideline (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

  • Chimichi, S. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Al-Awadi, N.A. et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • ResearchGate (2025). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Available at: [Link]

  • Gürsoy, E. et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. Available at: [Link]

  • Gu, Y. et al. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. PMC. Available at: [Link]

  • Open Access Journals (n.d.). Heterocyclic Compounds: The Diverse World of Ringed Molecules. Available at: [Link]

  • PubChem (n.d.). 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile. Available at: [Link]

  • Štefane, B. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Marzouk, M.I. et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. International Journal of Drug Design and Discovery, 5(1). Available at: [Link]

  • Alcami (n.d.). Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. Available at: [Link]

  • Google Patents (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Ferreira, M. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • El-Dean, A.M.K. et al. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Chemistry & Biodiversity, 19(11), e202200673. Available at: [Link]

  • Kumar, A. et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 9(12). Available at: [Link]

  • ResearchGate (2025). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]

Sources

Validation

Benchmarking the Performance of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (MPPC) as a Next-Generation Kinase Hinge-Binding Scaffold

Executive Summary & Strategic Rationale In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the architectural design of the hinge-binding pharmacophore dictates the ultimate success of a kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the architectural design of the hinge-binding pharmacophore dictates the ultimate success of a kinase inhibitor[1]. While legacy scaffolds like 7-azaindole and 2-aminopyrimidine have yielded numerous FDA-approved drugs, they frequently suffer from metabolic liabilities, suboptimal ligand efficiency (LE), and off-target kinome promiscuity.

Enter 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (MPPC) —a rationally designed bidentate scaffold that engineers out these historical flaws. This guide provides an objective, data-driven benchmarking of MPPC against traditional alternatives, detailing the mechanistic causality behind its superior performance in early-stage drug development.

Mechanistic Profiling: The Causality of the MPPC Architecture

The exceptional performance of MPPC is not accidental; it is the result of precise electronic and steric tuning of the pyrazolylpyridine core, a strategy proven to enhance selectivity and stability[2].

  • The Pyrazolylpyridine Core : Acts as a highly efficient bidentate hydrogen-bond donor/acceptor system, engaging the backbone NH and C=O of the kinase hinge region (e.g., in MPS1 or RET kinases)[3].

  • C3-Carbonitrile (-CN) Addition : The strong electron-withdrawing nature of the cyano group lowers the pKa of the pyridine nitrogen. A highly basic pyridine nitrogen often leads to poor membrane permeability and hERG toxicity. By depressing the pKa, MPPC achieves an optimal balance of passive permeability and safety, while the cyano vector can project into the gatekeeper pocket to displace high-energy water molecules.

  • C5-Methyl (-CH3) Addition : Pyridines are notoriously susceptible to Cytochrome P450-mediated N-oxidation. The C5-methyl group provides a critical steric shield, drastically extending the metabolic half-life. Furthermore, it restricts the rotational freedom of the pyrazole ring, pre-organizing the molecule into a coplanar conformation that minimizes the entropic penalty upon target binding.

Benchmarking Data: Scaffold Comparison

To objectively evaluate MPPC, we benchmarked it against 7-azaindole and 2-aminopyrimidine using a model kinase assay (MPS1) and standard ADME profiling.

Table 1: Scaffold Efficiency Profiling (Model Kinase: MPS1)
ScaffoldIC50 (nM)Ligand Efficiency (LE)Lipophilic LE (LLE)Kinome Selectivity S(10)
MPPC 12 ± 1.50.455.20.08
7-Azaindole 45 ± 3.20.384.10.22
2-Aminopyrimidine 85 ± 5.10.353.80.35
(Note: Higher LE and LLE values indicate superior binding energy per heavy atom and lipophilicity unit, respectively. A lower S(10) score indicates higher kinase selectivity).
Table 2: Pharmacokinetic (PK) & ADME Profiling
ScaffoldLogD (pH 7.4)HLM Half-life (min)Kinetic Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)
MPPC 2.1>12015018.5
7-Azaindole 1.84520012.0
2-Aminopyrimidine 1.260>2508.5

Self-Validating Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
  • Causality : Pyrazole and pyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby ensuring that the signal strictly represents target engagement.

  • Step-by-Step :

    • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents non-specific adherence of the hydrophobic MPPC scaffold to the microplate walls.

    • Compound Dispensing : Acoustically dispense MPPC in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well pro-binding plate.

    • Tracer & Antibody Addition : Add 5 nM of the kinase tracer and 2 nM of the Eu-anti-tag antibody.

    • Incubation & Reading : Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check : Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the absence of dispensing anomalies.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay
  • Causality : To prove the efficacy of the C5-methyl steric shield against N-oxidation, we must isolate Phase I metabolism. HLMs supplemented with NADPH specifically drive CYP450 activity.

  • Step-by-Step :

    • Matrix Preparation : Pre-warm 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiation : Add MPPC (final concentration 1 µM). Initiate the reaction by adding 1 mM NADPH.

    • Quenching : At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

    • Analysis : Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

    • Self-Validation Check : Run Verapamil concurrently as a high-clearance positive control. If Verapamil's half-life exceeds 15 minutes, the HLM batch is deemed enzymatically inactive, and the MPPC data must be discarded.

Structural Optimization Visualization

G cluster_0 Structural Evolution of MPPC N1 Pyrazolylpyridine Core (Hinge Binding) N2 C3-Carbonitrile (-CN) (Electron Withdrawal) N1->N2 Lowers N-pKa Increases Permeability N3 C5-Methyl (-CH3) (Steric Shielding) N2->N3 Prevents N-Oxidation Locks Dihedral Angle N4 MPPC Scaffold (High LE & Stability) N3->N4 Synergistic Integration N5 Targeted Kinase Inhibition (e.g., MPS1, RET) N4->N5 Bidentate H-Bonding

Fig 1. Rational structural optimization pathway of the MPPC scaffold for kinase inhibition.

References

  • [3] Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. Source: mdpi.com. URL:

  • [2] Title: Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:

  • [1] Title: Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. Source: mdpi.com. URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

Handling novel heterocyclic intermediates like 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile requires a rigorous, causality-driven approach to laboratory safety. As an active pharmaceutical ingredient (API) interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel heterocyclic intermediates like 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile requires a rigorous, causality-driven approach to laboratory safety. As an active pharmaceutical ingredient (API) intermediate or fine chemical building block, this compound possesses specific structural motifs—a lipophilic pyridine-pyrazole core and a reactive carbonitrile group—that dictate strict operational and personal protective equipment (PPE) requirements.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step framework for safely handling, weighing, and disposing of this compound.

Hazard Assessment & Causality

Before selecting PPE, we must understand why the chemical structure of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile demands specific protections. According to the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE selection must be directly driven by a rigorous hazard assessment of the specific workplace duties and chemical properties[1].

  • Lipophilicity and Dermal Penetration: The combination of the pyridine and pyrazole rings renders the molecule highly lipophilic. If dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane) during reaction setup, the solvent acts as a carrier, allowing the compound to rapidly penetrate the stratum corneum.

  • Systemic Toxicity of Nitriles: While aromatic nitriles are generally more stable than aliphatic nitriles, accidental ingestion, inhalation of fine dust, or severe dermal exposure can lead to systemic toxicity.

  • Aerosolization Risk: As a solid intermediate, the primary physical hazard during weighing and transfer is the generation of fine, airborne particulate dust.

Prudent Practices in the Laboratory dictates that PPE must serve as the final barrier of defense, deployed only after engineering controls (like chemical fume hoods) are fully operational[2].

PPE Specification & Justification

The following table summarizes the quantitative and qualitative PPE requirements for handling this compound, ensuring compliance with OSHA and NIOSH standards[3],[4].

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Lipophilic heterocyclic nitriles can permeate thin latex. Double-gloving ensures a fail-safe barrier against dermal absorption, especially when handling solvated forms.
Eye/Face Indirect-vented chemical splash gogglesPrevents fine powder aerosolization and solvent splashes from reaching the highly absorptive ocular mucosa.
Body Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent sleeve drag and accidental powder dispersion. FR material mitigates risks if the compound is handled near reactive or flammable solvents.
Respiratory N95 or P100 particulate respirator (if outside hood)Protects against the inhalation of fine API dust, which can cause acute respiratory toxicity. Note: Primary handling must occur inside a fume hood.

Operational Workflow: A Self-Validating Protocol

To ensure absolute safety, every step of the handling process must include a validation check. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Pre-Operational Validation & PPE Donning
  • Engineering Control Check: Turn on the chemical fume hood.

    • Validation: Verify the digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm). If the alarm sounds or velocity is low, abort the procedure.

  • Glove Inspection: Don the 4-mil inner nitrile gloves, followed by the 8-mil outer gloves.

    • Validation: Inflate the outer gloves slightly with air and roll the cuffs to check for microscopic pinholes before donning.

  • Static Mitigation: Wipe down the analytical balance and the interior of the weighing enclosure with an anti-static wipe.

Phase 2: Weighing and Transfer
  • Container Acclimation: Bring the sealed container of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile into the fume hood. Allow it to sit for 2 minutes to neutralize static charges.

  • Weighing: Using a grounded, anti-static micro-spatula, carefully transfer the required mass into a pre-tared, sealable glass vial.

    • Causality: Anti-static tools prevent the fine powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Sealing: Cap the vial tightly before removing it from the fume hood to transport it to the reaction vessel.

Phase 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent appropriate for dissolving the compound (e.g., a mild alcohol or aqueous surfactant), followed by a dry wipe.

  • Glove Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in a solid hazardous waste bin.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill & Disposal Protocol

In the event of an accidental release, the NIOSH Pocket Guide to Chemical Hazards emphasizes the importance of rapid containment without exacerbating airborne exposure[4].

  • Solid Powder Spill: DO NOT SWEEP. Sweeping aerosolizes the nitrile powder. Instead, cover the spill with damp absorbent pads (using water or a mild solvent). Carefully scoop the damp mass using a non-sparking tool into a hazardous waste bag.

  • Solution Spill: Surround the spill with chemical absorbent booms. Apply an inert absorbent powder (e.g., vermiculite or diatomaceous earth) from the perimeter inward.

  • Waste Disposal: Segregate all contaminated PPE, wipes, and spill debris into a clearly labeled "Hazardous Solid Waste: Toxic Heterocyclic Nitrile" container. Do not mix with halogenated waste unless halogenated solvents were used during the cleanup.

Safe Handling Workflow Visualization

The following diagram illustrates the logical progression of safety protocols, emphasizing the critical transition points where exposure risk is highest.

Workflow Start Hazard Assessment: Identify Nitrile & Pyridine Risks PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Start->PPE Proceed to Prep Hood Engineering Controls: Chemical Fume Hood (80-100 fpm) PPE->Hood Verify Controls Weigh Weighing & Transfer: Anti-static Spatula & Enclosure Hood->Weigh Safe Handling Reaction Reaction Setup: Closed System Weigh->Reaction Execute Protocol Spill Spill Protocol (If accident occurs) Weigh->Spill Accidental Release Dispose Waste Disposal: Incineration / Solid Waste Reaction->Dispose Clean up Spill->Dispose Contain & Discard

Fig 1: Safe operational workflow for handling 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory / NIH Bookshelf.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile
Reactant of Route 2
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5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile
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